molecular formula C23H34O5 B12385936 3-Epigitoxigenin

3-Epigitoxigenin

Cat. No.: B12385936
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-JSMHYTDZSA-N
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Description

3-epi-Gitoxigenin has been reported in Strophanthus divaricatus with data available.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3R,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18+,20+,21+,22-,23+/m1/s1

InChI Key

PVAMXWLZJKTXFW-JSMHYTDZSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-Epigitoxigenin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin, a cardenolide steroid, represents a molecule of significant interest within the realm of natural product chemistry and pharmacology. As an epimer of digitoxigenin, it shares a close structural relationship with well-known cardiac glycosides like digoxin and digitoxin, which have been cornerstone therapies in cardiology for centuries. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and detailed methodologies for the isolation of this compound. Furthermore, it delves into its primary mechanism of action and the associated signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.

Discovery and Natural Sources

The history of cardiac glycosides dates back to the 18th century with William Withering's systematic investigation into the therapeutic properties of the foxglove plant (Digitalis purpurea) for treating dropsy (edema)[1][2]. While the broader class of compounds has a long history, the specific discovery of this compound is less prominently documented in readily available literature. It is understood to be a naturally occurring cardenolide and a metabolite of other cardiac glycosides.

The primary natural sources of this compound and other cardiac glycosides are plants belonging to the genus Digitalis, particularly Digitalis lanata (woolly foxglove)[1][3]. This plant is a well-established source for the industrial production of digoxin[3]. While Digitalis purpurea is also a source of cardiac glycosides, D. lanata is often preferred due to its higher concentration of these compounds[2]. Beyond Digitalis, cardiac glycosides are also found in other plant families, including Apocynaceae (e.g., Nerium oleander, Asclepias species, and Strophanthus species) and Brassicaceae (e.g., Erysimum species). However, Digitalis lanata remains the most probable and well-documented source for the isolation of this compound's parent compounds.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the separation of cardiac glycosides from Digitalis lanata.

Extraction of Crude Cardiac Glycosides

This protocol outlines the initial extraction of a crude mixture of cardiac glycosides from dried plant material.

Materials:

  • Dried and powdered leaves of Digitalis lanata

  • Ethanol (96%)

  • Methanol

  • Lead acetate solution (10%)

  • Sodium sulfate solution (10%)

  • Chloroform

  • Rotary evaporator

  • Filter paper

Procedure:

  • Maceration: Macerate the powdered Digitalis lanata leaves with 96% ethanol for 48 hours at room temperature.

  • Filtration: Filter the ethanolic extract through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Defatting: Resuspend the concentrated extract in methanol and treat with a 10% lead acetate solution to precipitate pigments and other impurities.

  • Purification: Filter the mixture and treat the filtrate with a 10% sodium sulfate solution to remove excess lead.

  • Solvent Extraction: After filtration, extract the aqueous phase multiple times with chloroform.

  • Final Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude cardiac glycoside mixture.

Chromatographic Purification of this compound

The crude extract contains a mixture of different cardiac glycosides. High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and purification of this compound.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water[4]. The exact conditions may need to be optimized based on the specific column and system.

  • Flow Rate: A typical flow rate for a preparative column is in the range of 2-5 mL/min.

  • Detection: UV detection at 220 nm[4].

  • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

Procedure:

  • Sample Preparation: Dissolve the crude cardiac glycoside extract in the mobile phase.

  • Injection: Inject the dissolved sample onto the HPLC column.

  • Fraction Collection: Collect the fractions corresponding to the elution time of this compound. The retention time will need to be determined by running an analytical standard of this compound or by analyzing the collected fractions using mass spectrometry and NMR to confirm the identity.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.

Workflow for Isolation and Purification of this compound

workflow plant Dried Digitalis lanata leaves extraction Ethanol Extraction plant->extraction Maceration crude_extract Crude Cardiac Glycoside Extract extraction->crude_extract Concentration & Defatting purification Preparative HPLC (C18) crude_extract->purification Injection pure_compound Pure this compound purification->pure_compound Fraction Collection & Lyophilization

Caption: General workflow for the isolation of this compound.

Quantitative Data

Quantitative data for the isolation of this compound is not widely reported in the literature, as yields can vary significantly depending on the plant source, harvest time, and extraction methodology. However, for related cardiac glycosides like digoxin, the content in Digitalis lanata leaves can range from 8.6 to 13.2 µg per 100 mg of plant material[3]. It is expected that the yield of this compound would be in a similar or lower range. Purity of the final product after preparative HPLC should be ≥95% as determined by analytical HPLC.

ParameterTypical ValueMethod of Determination
Yield Variable (µg/g of dry plant material)HPLC with standard calibration
Purity ≥ 95%Analytical HPLC (UV detection)
Identity ConfirmedMass Spectrometry, NMR Spectroscopy

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The expected molecular weight for this compound (C₂₃H₃₄O₄) is approximately 374.5 g/mol . The fragmentation pattern in MS/MS experiments would show characteristic losses of water molecules and fragments of the steroid core, which can be compared to the fragmentation of known cardiac glycosides.

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells[5][6][7][8][9]. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase intracellular_Na ↑ Intracellular Na+ NaK_ATPase->intracellular_Na src_ras_raf Src/Ras/Raf Pathway NaK_ATPase->src_ras_raf Signalosome Activation pi3k_akt PI3K/Akt Pathway NaK_ATPase->pi3k_akt epigitoxigenin This compound epigitoxigenin->NaK_ATPase Inhibition NaCa_exchanger Na+/Ca2+ Exchanger (NCX) intracellular_Na->NaCa_exchanger Reduced Gradient intracellular_Ca ↑ Intracellular Ca2+ NaCa_exchanger->intracellular_Ca ↓ Ca2+ Efflux downstream Downstream Effects intracellular_Ca->downstream e.g., Muscle Contraction erk_mapk ERK/MAPK Pathway src_ras_raf->erk_mapk nf_kb NF-κB Activation erk_mapk->nf_kb

Caption: Downstream effects of Na+/K+-ATPase inhibition.

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. In cardiac muscle cells, this increase in intracellular calcium is responsible for the positive inotropic effect (increased contractility) of cardiac glycosides.

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiac glycosides can trigger a cascade of intracellular signaling events independent of changes in ion concentrations[5]. This "signalosome" can activate pathways such as the Src kinase, Ras-Raf-MEK-ERK (MAPK) pathway, and the PI3K/Akt pathway[5]. These pathways are involved in regulating cell growth, proliferation, and apoptosis, which has led to the investigation of cardiac glycosides, including potentially this compound, for their anticancer properties[5].

Conclusion

This compound is a naturally occurring cardenolide with significant biological activity centered on the inhibition of the Na+/K+-ATPase. While its discovery is intertwined with the broader history of cardiac glycosides, its specific isolation and characterization require modern chromatographic and spectroscopic techniques. The detailed protocols and understanding of its mechanism of action provided in this guide serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and related compounds. Further research is warranted to fully elucidate its unique pharmacological profile and potential applications beyond its traditional role in cardiovascular medicine.

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of 3-Epigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin is a stereoisomer of gitoxigenin, a cardiac glycoside belonging to the cardenolide family. Cardiac glycosides have a long history of use in the treatment of heart failure and atrial fibrillation, primarily through their inhibition of the Na+/K+-ATPase enzyme. The stereochemistry of the steroid nucleus, particularly at the C-3 position, plays a crucial role in the biological activity of these compounds. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound from its naturally occurring epimer, gitoxigenin, typically involves a two-step process: oxidation of the 3β-hydroxyl group to a ketone, followed by stereoselective reduction to the 3α-hydroxyl group.

Experimental Protocol: Synthesis of 3-Dehydrogitoxigenin (Intermediate)

A common method for the oxidation of the 3β-hydroxyl group of gitoxigenin is through microbial dehydrogenation. This biotransformation offers a selective method for oxidation without affecting other sensitive functional groups in the molecule.

Materials:

  • Gitoxigenin

  • Calonectria decora or Nigrospora sphaerica culture

  • Growth medium (e.g., glucose, peptone, corn steep liquor)

  • Ethanol

  • Acetone

  • Chloroform

  • Hydrochloric acid (10%)

  • Alumina for column chromatography

Procedure:

  • Cultivate the selected microorganism (Calonectria decora or Nigrospora sphaerica) in a suitable growth medium at 26°C on a reciprocal shaker for 4 days.

  • Prepare a solution of gitoxigenin in ethanol.

  • Add the gitoxigenin solution to the microbial culture and continue incubation for 10 days.

  • After incubation, acidify the culture to pH 3.2 with 10% HCl.

  • Filter the mycelium and extract it successively with acetone and chloroform.

  • Combine the extracts and evaporate the solvent.

  • Purify the crude product by column chromatography on alumina, eluting with a chloroform-methanol gradient to yield 3-dehydrogitoxigenin.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Dehydrogitoxigenin

  • A stereoselective reducing agent (e.g., L-Selectride® or other bulky hydride reagents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-dehydrogitoxigenin in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the stereoselective reducing agent in THF to the reaction mixture. The bulky nature of reagents like L-Selectride® generally favors axial attack on the carbonyl, leading to the equatorial (α) alcohol.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Diagram of the Synthesis of this compound

synthesis_workflow gitoxigenin Gitoxigenin (3β-OH) dehydro 3-Dehydrogitoxigenin (3-oxo) gitoxigenin->dehydro Oxidation (e.g., Microbial Dehydrogenation) epigitoxigenin This compound (3α-OH) dehydro->epigitoxigenin Stereoselective Reduction (e.g., L-Selectride®)

Caption: Synthetic pathway from gitoxigenin to this compound.

Chemical Properties of this compound

The chemical properties of this compound are essential for its characterization and for understanding its structure-activity relationship.

PropertyValueReference
Molecular Formula C₂₃H₃₄O₅[2]
Molecular Weight 390.51 g/mol [2]
CAS Number 465-10-1[3]
Appearance Powder[3]
Melting Point Data not available in search results
Optical Rotation Data not available in search results
Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found in the search results, the following represents the expected key features based on the analysis of related compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the steroid backbone, the lactone ring, and the hydroxyl groups. The signal for the proton at C-3 would be of particular interest, and its coupling constants would confirm the axial orientation of this proton, and thus the equatorial (α) position of the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 23 distinct signals corresponding to the carbon atoms of the molecule. The chemical shift of the C-3 carbon would be indicative of the α-hydroxyl substitution.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve sequential loss of water molecules from the hydroxyl groups and fragmentation of the lactone ring.[4]

Biological Activity and Signaling Pathways

The biological activity of cardiac glycosides is primarily mediated through their interaction with the Na+/K+-ATPase. The stereochemistry at the C-3 position can significantly influence this interaction and the subsequent downstream signaling.

Interaction with Na+/K+-ATPase

Cardiac glycosides bind to the α-subunit of the Na+/K+-ATPase, inhibiting its ion-pumping function. This leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration. This increase in intracellular calcium is responsible for the positive inotropic effect of cardiac glycosides on the heart muscle.[5] The affinity of different cardiac glycoside isoforms for the various isoforms of the Na+/K+-ATPase can vary, leading to tissue-specific effects.[6] Studies on related compounds suggest that derivatives with a 3α-acetoxy function can possess high biological activity, indicating that the 3-epimer configuration can be well-tolerated and may even be favorable for binding to the Na+/K+-ATPase.[7]

Modulation of Signaling Pathways

Beyond their direct effect on ion transport, cardiac glycosides are known to modulate several intracellular signaling pathways. This "signalosome" function of the Na+/K+-ATPase can be triggered upon cardenolide binding and can lead to the activation of various downstream cascades.[8]

Diagram of Cardiac Glycoside-Modulated Signaling Pathways

signaling_pathways CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Src Src Kinase NKA->Src Activation NFkB NF-κB NKA->NFkB Inhibition ROS ROS NKA->ROS Generation EGFR EGFR Src->EGFR Transactivation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Activation Apoptosis Apoptosis NFkB->Apoptosis Inhibition Mito Mitochondria ROS->Mito Damage Mito->Apoptosis Induction

Caption: General signaling pathways modulated by cardiac glycosides.

While the specific signaling pathways modulated by this compound have not been extensively studied, it is plausible that it would affect pathways similar to other cardiac glycosides, including:

  • Src/EGFR Pathway: Activation of Src kinase upon cardenolide binding can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn can activate downstream pathways like PI3K/Akt and MAPK/ERK.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and can be modulated by cardiac glycosides.[9]

  • MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation and its activation has been observed following treatment with cardiac glycosides.

  • NF-κB Pathway: Cardiac glycosides have been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammation and cell survival.[8]

  • Reactive Oxygen Species (ROS) Generation: Inhibition of Na+/K+-ATPase can lead to an increase in intracellular ROS, which can induce mitochondrial damage and apoptosis.[8]

Further research is needed to elucidate the specific effects of the 3-epimer configuration of gitoxigenin on these and other signaling pathways.

Conclusion

This compound represents an interesting synthetic derivative of the natural cardiac glycoside gitoxigenin. Its synthesis, achieved through a straightforward oxidation and stereoselective reduction sequence, provides access to a molecule with potentially unique biological activities. While the detailed chemical and biological characterization of this compound is not yet fully complete in the available literature, the existing knowledge on related compounds suggests that the 3α-hydroxy configuration can lead to potent biological effects. Further investigation into its specific interactions with Na+/K+-ATPase isoforms and its modulation of intracellular signaling pathways will be crucial for understanding its therapeutic potential and for the rational design of new cardiac glycoside-based drugs.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 3-Epigitoxigenin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin, a C3 epimer of the cardiac glycoside digitoxigenin, serves as a crucial scaffold in the exploration of novel therapeutic agents. Its unique stereochemistry at the C3 position of the steroid nucleus significantly influences its biological activity, primarily as an inhibitor of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailing their effects on Na+/K+-ATPase, cytotoxic properties, and the underlying signaling pathways. This document is intended to be a resource for researchers and professionals involved in the discovery and development of new drugs based on the cardenolide framework.

Structure-Activity Relationship of this compound and Analogs

The biological activity of this compound and its derivatives is intricately linked to their molecular structure. Modifications at various positions of the steroid core and the lactone ring can dramatically alter their potency and selectivity as Na+/K+-ATPase inhibitors and cytotoxic agents.

Na+/K+-ATPase Inhibition

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] The affinity of this compound analogs for this enzyme is a key determinant of their cardiotonic and potential anticancer effects.

Table 1: Na+/K+-ATPase Binding Affinity of 2-Hydroxy Derivatives of 3-Epidigitoxigenin and Related Compounds [2]

CompoundConfiguration at C2, C3Relative Binding Affinity (%)*
Digitoxigenin3β-OH100
3-Epidigitoxigenin3α-OH10
2β,3α-dihydroxy derivative 2β-OH, 3α-OH1.1
2α,3α-dihydroxy derivative 2α-OH, 3α-OH0.4
2β,3β-dihydroxy derivative 2β-OH, 3β-OH4.8
2α,3β-dihydroxy derivative 2α-OH, 3β-OH1.2

*Binding affinity for the digitalis receptor on Na+/K+-ATPase, relative to digitoxigenin.

From the data presented, several key SAR insights can be drawn:

  • Stereochemistry at C3: The inversion of the hydroxyl group from the β-position in digitoxigenin to the α-position in this compound results in a significant decrease in binding affinity.[2]

  • Hydroxylation at C2: The introduction of an additional hydroxyl group at the C2 position generally leads to a further reduction in binding affinity.[2]

  • Stereochemistry at C2: Hydrophilic groups in the α-position at C2 are more detrimental to binding affinity than those in the β-position.[2]

Cytotoxic Activity

The inhibition of Na+/K+-ATPase by cardiac glycosides disrupts cellular ion balance, leading to a cascade of events that can induce apoptosis in cancer cells. This has spurred interest in developing these compounds as potential anticancer agents.

Table 2: Cytotoxicity of Selected Digitoxin Analogs against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)Reference
DigitoxinPC-3 (Prostate)30[3]
DigitoxinDU-145 (Prostate)40[3]
DigitoxinA549 (Lung)20[3]
DigitoxinNCI-H460 (Lung)25[3]
DigitoxinMCF-7 (Breast)15[3]
DigitoxinSF-268 (CNS)28[3]
DigitoxinUACC-257 (Melanoma)18[3]
DigitoxinOVCAR-3 (Ovarian)22[3]

While specific cytotoxicity data for a wide range of this compound analogs is limited in the public domain, the data for related cardiac glycosides like digitoxin provide a valuable reference for understanding the potential of this class of compounds. The anticancer activity is often correlated with their ability to inhibit Na+/K+-ATPase.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of compounds on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2]

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • ATP solution (e.g., 4 mM)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed amount of Na+/K+-ATPase enzyme to each well of a 96-well plate.

  • Add the test compound dilutions to the respective wells. Include a control with DMSO only.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Add the Malachite Green reagent to each well to detect the liberated inorganic phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Measurement of Positive Inotropic Effect (Isolated Papillary Muscle)

This ex vivo method assesses the effect of compounds on the contractility of cardiac muscle.[4][5][6]

Materials:

  • Isolated papillary muscle from a suitable animal model (e.g., guinea pig, rat)

  • Organ bath with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • Force transducer

  • Stimulator to deliver electrical pulses

  • Data acquisition system

Procedure:

  • Isolate the heart and dissect a suitable papillary muscle.

  • Mount the muscle vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.

  • Allow the muscle to equilibrate under a resting tension until a stable baseline contractile force is achieved upon electrical stimulation (e.g., at 1 Hz).

  • Administer the test compound (this compound analog) to the organ bath in increasing concentrations.

  • Record the changes in the force of contraction at each concentration.

  • Analyze the data to determine the concentration-response curve and the EC50 for the positive inotropic effect.

Signaling Pathways and Visualizations

This compound and its analogs exert their cellular effects by modulating various signaling pathways downstream of Na+/K+-ATPase inhibition.

Na+/K+-ATPase Inhibition and Downstream Signaling

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This elevation in calcium is central to the positive inotropic effect in cardiac muscle and is also implicated in the induction of apoptosis in cancer cells. Furthermore, the Na+/K+-ATPase can act as a signal transducer, activating pathways such as PI3K/Akt and MAPK/ERK.[7]

Na_K_ATPase_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Na_K_ATPase Na+/K+-ATPase This compound->Na_K_ATPase Inhibits Na_in Intracellular Na+ Na_K_ATPase->Na_in Decreases efflux PI3K_Akt PI3K/Akt Pathway Na_K_ATPase->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Na_K_ATPase->MAPK_ERK Activates NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreases efflux Na_in->NCX Inhibits Apoptosis Apoptosis Ca_in->Apoptosis Contributes to Inotropy Positive Inotropy Ca_in->Inotropy Induces PI3K_Akt->Apoptosis Regulates MAPK_ERK->Apoptosis Regulates

Caption: Inhibition of Na+/K+-ATPase by this compound and downstream effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway by cardiac glycosides can have context-dependent effects, either promoting survival or contributing to apoptosis in different cell types.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylates This compound This compound This compound->PI3K Modulates

Caption: Overview of the PI3K/Akt signaling pathway modulated by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Its activation by cardiac glycosides can contribute to their anticancer effects.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates This compound This compound This compound->Ras Modulates

Caption: The MAPK/ERK signaling cascade and its potential modulation by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Inhibition of this pathway is a promising strategy for cancer therapy. Some cardiac glycosides have been shown to inhibit NF-κB activation.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Gene Target Gene Transcription NFkB_nuc->Gene Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits?

Caption: Inhibition of the NF-κB signaling pathway, a potential mechanism of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a rich field of study with significant therapeutic potential. The core structure provides a versatile scaffold for the design of potent and selective Na+/K+-ATPase inhibitors. Understanding the intricate details of how structural modifications impact biological activity and modulate downstream signaling pathways is crucial for the development of novel cardiotonic and anticancer drugs. This technical guide serves as a foundational resource to aid researchers in this endeavor, providing key data, experimental methodologies, and visual representations of the complex biological processes involved. Further systematic exploration of the chemical space around the this compound core is warranted to unlock the full therapeutic potential of this fascinating class of molecules.

References

Navigating the Solubility Landscape of 3-Epigitoxigenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Epigitoxigenin, a cardenolide steroid of significant interest in pharmacological research. Addressed to researchers, scientists, and professionals in drug development, this document compiles available data on the solubility of this compound and its closely related analogs in dimethyl sulfoxide (DMSO) and other common organic solvents. It also outlines detailed experimental protocols for solubility determination and presents a key signaling pathway and a general experimental workflow relevant to the study of this class of compounds.

Executive Summary

This compound, an isomer of the cardiac glycoside aglycone Gitoxigenin, presents a promising scaffold for the development of novel therapeutics. However, its hydrophobic nature poses challenges for its formulation and delivery. A thorough understanding of its solubility in various solvent systems is paramount for advancing its preclinical and clinical development. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide leverages data from structurally similar cardiac glycosides, namely Digitoxigenin, Digoxin, and Oleandrin, to provide a substantive reference for researchers.

Solubility of this compound and Related Cardiac Glycosides

Cardiac glycoside aglycones, such as this compound, are generally characterized by their poor solubility in aqueous solutions and good solubility in organic solvents.[1] The solubility is significantly influenced by the number and orientation of hydroxyl groups on the steroid backbone.

CompoundSolventSolubility (mg/mL)
DigitoxigeninDimethyl Sulfoxide (DMSO)20[2]
Dimethylformamide (DMF)25[2]
Ethanol5[2]
DigoxinDimethyl Sulfoxide (DMSO)~30[3]
Dimethylformamide (DMF)~30[3]
OleandrinDimethyl Sulfoxide (DMSO)10[4], 19[5]
Dimethylformamide (DMF)15[4]
Ethanol5[4], 23.2[5]
This compoundChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble (qualitative)[6]

Note: The data for Digitoxigenin, Digoxin, and Oleandrin are presented as approximations for the solubility of this compound due to the absence of specific data for the latter. The qualitative solubility of this compound is noted as "soluble" in the listed organic solvents.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the thermodynamic solubility of a compound like this compound.

Materials:

  • This compound (or analog) solid

  • Selected organic solvents (e.g., DMSO, Ethanol, Methanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected organic solvent.

    • Ensure that undissolved solid remains visible in each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For finer separation, centrifuge the vials at a high speed to pellet any remaining suspended solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Signaling Pathway and Experimental Workflow

Na+/K+-ATPase Inhibition Signaling Pathway

Cardiac glycosides, including this compound, are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition triggers a cascade of downstream signaling events.

Na_K_ATPase_Inhibition cluster_membrane Plasma Membrane cluster_intracellular Intracellular NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation Na_ion ↑ [Na+]i NaK_ATPase->Na_ion EGFR EGFR Src->EGFR Transactivation ROS ↑ ROS Src->ROS PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK/ERK Pathway EGFR->MAPK CardiacGlycoside This compound (Cardiac Glycoside) CardiacGlycoside->NaK_ATPase Ca_ion ↑ [Ca2+]i Na_ion->Ca_ion via Na+/Ca2+ exchanger Downstream Cell Growth, Proliferation, Apoptosis Ca_ion->Downstream ROS->Downstream PI3K_Akt->Downstream MAPK->Downstream

Inhibition of Na+/K+-ATPase by this compound and downstream signaling.
General Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general approach for evaluating the biological activity of this compound, focusing on its known mechanism of action.

Biological_Activity_Workflow cluster_workflow Experimental Workflow start Start in_vitro_assay In Vitro Na+/K+-ATPase Inhibition Assay start->in_vitro_assay cell_based_assay Cell-Based Viability/ Proliferation Assays (e.g., MTT, BrdU) in_vitro_assay->cell_based_assay signaling_analysis Western Blot Analysis of Downstream Signaling Proteins (p-Src, p-ERK, etc.) cell_based_assay->signaling_analysis calcium_imaging Intracellular Calcium Imaging cell_based_assay->calcium_imaging ros_detection Reactive Oxygen Species (ROS) Detection Assay cell_based_assay->ros_detection data_analysis Data Analysis and Interpretation signaling_analysis->data_analysis calcium_imaging->data_analysis ros_detection->data_analysis end End data_analysis->end

Workflow for assessing the biological activity of this compound.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While a definitive quantitative solubility profile for this specific compound requires further experimental investigation, the compiled data on its structural analogs offers valuable insights for solvent selection and experimental design. The provided protocols and diagrams of the associated signaling pathway and experimental workflow aim to facilitate a more comprehensive understanding and exploration of the therapeutic potential of this compound. As research in this area progresses, a more detailed and specific understanding of the physicochemical properties of this compound will undoubtedly emerge, further enabling its development as a potential therapeutic agent.

References

In-Depth Technical Guide: Storage and Stability of 3-Epigitoxigenin Powder and Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of 3-Epigitoxigenin, a cardenolide of interest in pharmaceutical research. Due to the limited availability of direct stability data for this compound, this guide incorporates information on the closely related epimer, gitoxigenin, and other cardiac glycosides to infer potential stability characteristics. All recommendations and data are intended for research and development purposes.

Storage of this compound Powder

Proper storage of this compound as a solid is crucial to maintain its integrity and purity. The following conditions are recommended based on available safety data sheets and general knowledge of cardiac glycoside stability.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommendationRationale
Temperature 2°C to 8°CTo minimize thermal degradation. Some sources also suggest storage at -20°C for long-term preservation.
Atmosphere Store in a dry, well-ventilated place.To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, light-resistant container.To protect from moisture and light.
Hazards Keep away from heat and sources of ignition.Although not highly flammable, caution is advised.

Stability of this compound Solutions

Solubility

This compound is reported to be soluble in a variety of organic solvents.

Table 2: Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
Hydrolytic Stability

Cardiac glycosides are known to be susceptible to hydrolysis, particularly under acidic conditions, which cleaves the sugar moieties from the aglycone. Although this compound is an aglycone, its steroidal structure can still be susceptible to pH-dependent degradation.

Studies on digitoxin have shown significant hydrolysis at low pH. For instance, at pH 1 and 37°C, only 38.6% of digitoxin remained after 10 minutes, with complete degradation observed after 60 minutes in gastric juice.[1] At 22°C, 55% of digitoxin remained after 120 minutes at pH 1, and 84% remained at pH 2.[1] Similarly, digoxin hydrolysis is directly proportional to the hydrogen-ion activity, with significant degradation observed at pH 1-2 after 30 minutes.

Based on this, it is critical to maintain a neutral to slightly acidic pH for solutions of this compound to minimize potential degradation.

Photostability, Thermal, and Oxidative Stability

Forced degradation studies are essential to determine the intrinsic stability of a drug substance. While specific studies on this compound are not available, general guidelines for forced degradation can be applied. These studies involve exposing the compound to stress conditions such as light, heat, and oxidizing agents to identify potential degradation products and pathways.

Table 3: General Conditions for Forced Degradation Studies Applicable to this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to refluxAlterations to the steroid nucleus
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to refluxRearrangements of the steroid structure
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperatureOxidation of hydroxyl groups
Thermal Degradation Dry heat (e.g., 60°C) or in solutionIsomerization, dehydration, or fragmentation
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photochemical reactions leading to various degradation products

Experimental Protocols for Stability Assessment

To perform a comprehensive stability analysis of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Development of a Stability-Indicating HPLC Method

A typical approach for developing a stability-indicating HPLC method involves:

  • Column Selection: A reversed-phase column, such as a C18, is often suitable for the separation of steroids.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Gradient elution may be necessary to separate the parent compound from its degradation products.

  • Detector Wavelength Selection: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer. For related cardiac glycosides, detection is often performed around 220 nm.

  • Forced Degradation Studies: The drug substance is subjected to forced degradation conditions (as outlined in Table 3) to generate degradation products.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Characterization of Degradation Products

Once degradation products are separated using a validated HPLC method, their structures can be elucidated using techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation patterns of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a drug substance like this compound.

Stability Testing Workflow cluster_0 Method Development cluster_1 Stability Studies cluster_2 Analysis and Characterization A Develop HPLC Method B Perform Forced Degradation A->B C Validate Stability-Indicating Method B->C D Long-Term Stability Study C->D E Accelerated Stability Study C->E F Photostability Study C->F G Quantify Degradation D->G E->G F->G H Identify Degradation Products (LC-MS, NMR) G->H I Elucidate Degradation Pathways H->I

Caption: Workflow for Stability Assessment of this compound.

Potential Degradation Pathways

Based on the known degradation of other cardiac glycosides, the following diagram illustrates potential degradation pathways for this compound under various stress conditions.

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation A This compound B Epimerization or Rearrangement Products A->B H+ or OH- C Oxidized Derivatives (e.g., Ketones) A->C [O] D Photoproducts A->D hv E Isomers/Dehydration Products A->E Δ

Caption: Potential Degradation Pathways for this compound.

Conclusion

While specific stability data for this compound is scarce, a conservative approach to storage and handling is recommended. For solid this compound, storage at refrigerated temperatures in a tightly sealed, light-resistant container is advised. Solutions should be prepared fresh and protected from light and extreme pH conditions. Comprehensive stability studies, including forced degradation and the development of a validated stability-indicating method, are essential to fully characterize the stability profile of this compound for any research or drug development application. The information provided in this guide serves as a starting point for these critical investigations.

References

3-Epigitoxigenin CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

ParameterValueSource
CAS Number 465-10-1[1]
Alias Gitoxigenin[1]
Molecular Formula C₂₃H₃₄O₅
Molecular Weight 390.51 g/mol
Appearance Powder[1]
Category Natural Product, Cardenolide and its Sapogenins[1][2]

Chemical Structure

3-Epigitoxigenin is a stereoisomer of digitoxigenin, a type of cardenolide. The core structure is a steroid nucleus with a butenolide ring attached at position 17 and hydroxyl groups at positions 3, 14, and 16. The "epi" designation indicates a difference in the stereochemistry at a specific carbon atom compared to its parent compound. In this case, it refers to the orientation of the hydroxyl group at the 3-position.

Unfortunately, a publicly available 2D or 3D structure file for this compound could not be sourced from the immediate search results. For visualization, it is recommended to use chemical drawing software and input the systematic name or SMILES notation if available from chemical databases.

Biological Activity and Experimental Data

Research has been conducted on this compound and its derivatives to evaluate their biological activity, particularly their binding affinity for the digitalis receptor on Na+, K+-ATPase.

Binding Affinity of 2-Hydroxy Derivatives

A study by Gobbini et al. (1998) synthesized and evaluated the four stereoisomers of the 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin.[3] The study found that these derivatives exhibited lower binding affinities for the Na+, K+-ATPase receptor compared to the parent compounds.[3] Specifically, the presence of hydrophilic hydroxy groups in the alpha position was more detrimental to the binding affinity than those in the beta position.[3]

CompoundRelative Binding Affinity
DigitoxigeninHigh
3-EpidigitoxigeninHigh
2-Hydroxy derivatives of DigitoxigeninLower
2-Hydroxy derivatives of 3-EpidigitoxigeninLower

Note: Specific quantitative binding affinity values (e.g., Ki or IC50) were not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are often proprietary or require access to the full-text scientific articles. However, based on the available information, a general outline of the methodologies used in the study of this compound can be described.

Synthesis of 2-Hydroxy Derivatives of this compound

The synthesis of these derivatives would likely involve the following general steps:

  • Starting Material: Protection of the hydroxyl groups of this compound that are not intended to be modified.

  • Introduction of the 2-Hydroxy Group: Stereoselective introduction of a hydroxyl group at the C2 position of the steroid nucleus using appropriate reagents and reaction conditions to control the alpha or beta orientation.

  • Deprotection: Removal of the protecting groups to yield the final 2-hydroxy derivatives.

  • Purification: Purification of the synthesized compounds using techniques such as column chromatography.

  • Structure Elucidation: Confirmation of the chemical structures of the final products using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Na+, K+-ATPase Binding Assay

The evaluation of the binding affinity of the synthesized compounds for the digitalis receptor on Na+, K+-ATPase would typically involve a competitive binding assay.

  • Enzyme Preparation: Isolation and purification of Na+, K+-ATPase from a suitable source (e.g., animal tissue).

  • Radioligand: Use of a radiolabeled ligand that is known to bind to the digitalis receptor (e.g., [³H]ouabain).

  • Competitive Binding: Incubation of the enzyme preparation with the radioligand in the presence of varying concentrations of the test compounds (the 2-hydroxy derivatives of this compound).

  • Separation: Separation of the bound and free radioligand.

  • Quantification: Measurement of the radioactivity of the bound fraction to determine the extent of displacement of the radioligand by the test compounds.

  • Data Analysis: Calculation of the inhibitory concentration (IC50) or binding affinity (Ki) for each compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start Start: this compound synthesis Chemical Synthesis (e.g., Introduction of 2-OH group) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification structure_elucidation Structure Elucidation (e.g., NMR) purification->structure_elucidation binding_assay Biological Evaluation (Na+, K+-ATPase Binding Assay) structure_elucidation->binding_assay data_analysis Data Analysis (Determine Binding Affinity) binding_assay->data_analysis end End: Structure-Activity Relationship data_analysis->end

Caption: Generalized workflow for the synthesis and evaluation of this compound derivatives.

This technical guide provides a summary of the available information on this compound, focusing on its chemical properties, biological activity, and the experimental approaches used in its study. For more detailed information, researchers are encouraged to consult the full scientific literature.

References

In Vitro Toxicological Profile of 3-Epigitoxigenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological studies on 3-Epigitoxigenin are limited in publicly available literature. This document provides a comprehensive toxicological profile inferred from studies on its close structural analogs, primarily digitoxigenin and other cardiac glycosides. The core mechanism of action, inhibition of the Na+/K+-ATPase, is conserved across this class of compounds, making this inferred profile a valuable resource for researchers.

Executive Summary

This compound, a cardenolide steroid, is anticipated to exhibit significant in vitro cytotoxicity primarily through the inhibition of the plasma membrane Na+/K+-ATPase. This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and calcium concentrations and a decrease in intracellular potassium. The subsequent ionic imbalance triggers a cascade of downstream signaling events, culminating in apoptosis. This guide summarizes the available quantitative data on related compounds, details the experimental protocols for assessing toxicity, and visualizes the key signaling pathways involved.

Quantitative Toxicological Data

The cytotoxic effects of cardiac glycosides are cell-type dependent, with cancer cells often showing higher sensitivity compared to non-cancerous cell lines.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for digitoxigenin and related cardiac glycosides in various human cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Digitoxigenin and Digitoxin in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
DigitoxigeninHeLaCervical Cancer> 10 µMInferred from related compounds
DigitoxinHeLaCervical Cancer2.34 µM[1]
DigitoxinNCI-H460Non-small cell lung cancer49-357 nM[1]
DigitoxinVarious solid tumors-Potent cytotoxicity observed[2][3]

Table 2: In Vitro Cytotoxicity (IC50) of Various Cardiac Glycosides in Human Cell Lines

CompoundCell LineCell TypeIC50 RangeReference
Proscillaridin AHuman tumor cell linesVarious Cancers6.4 - 76 nM[2][3]
OuabainHuman tumor cell linesVarious CancersPotent cytotoxicity observed[2][3]
DigoxinHuman tumor cell linesVarious CancersPotent cytotoxicity observed[2][3]
Lanatoside CHuman tumor cell linesVarious CancersPotent cytotoxicity observed[2][3]
DigitoxigeninWi-26-VA4Non-tumor lung fibroblastLess cytotoxic than in cancer cells[1]

Core Mechanism of Toxicity: Na+/K+-ATPase Inhibition and Downstream Signaling

The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane.

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Inhibition of the Na+/K+-ATPase by this compound initiates a signaling cascade that leads to programmed cell death (apoptosis). This pathway involves ionic dysregulation, mitochondrial stress, and the activation of caspases.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the toxicological profile of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow seed Seed Cells treat Treat with this compound seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Annexin V/PI Staining Workflow treat Treat Cells harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the colorimetric or fluorometric signal generated from the cleaved substrate.

  • Data Analysis: Quantify the caspase-3 activity relative to a control.

Caspase Activity Assay Workflow treat Treat Cells lyse Lyse Cells treat->lyse add_substrate Add Caspase Substrate lyse->add_substrate incubate Incubate add_substrate->incubate measure Measure Signal incubate->measure

Caption: Workflow for measuring caspase activity.

Conclusion

The in vitro toxicological profile of this compound is predicted to be characterized by potent cytotoxicity in a variety of cell types, driven by the inhibition of Na+/K+-ATPase. This leads to a well-defined apoptotic signaling cascade. The experimental protocols and data presented in this guide, though inferred from closely related cardiac glycosides, provide a strong framework for the in vitro assessment of this compound and other novel cardenolide compounds. Further studies are warranted to establish the specific IC50 values and detailed signaling effects of this compound in a broad range of cell lines.

References

In-depth Technical Guide: 3-Epigitoxigenin and its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epigitoxigenin, a stereoisomer of the cardiac glycoside digitoxigenin, represents an intriguing molecule with potential therapeutic applications stemming from its interaction with the ubiquitous sodium-potassium pump (Na+/K+-ATPase). While less potent than its parent compound, its distinct stereochemistry offers a unique pharmacological profile that warrants further investigation. This technical guide provides a comprehensive overview of this compound, summarizing its known biological activities, proposing potential therapeutic avenues, and detailing relevant experimental protocols. The primary mechanism of action revolves around the inhibition of Na+/K+-ATPase, a key regulator of cellular ion homeostasis. Disruption of this pump's function leads to downstream effects on intracellular calcium levels, which can be harnessed for both cardiotonic and anticancer activities. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiac conditions. Their primary target is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients across the cell membrane. This compound is a C3 epimer of digitoxigenin, a well-known cardiac glycoside. The structural difference lies in the orientation of the hydroxyl group at the third position of the steroid nucleus. This seemingly minor alteration has been shown to impact the binding affinity of the molecule to its target, suggesting a potentially different therapeutic window and side-effect profile compared to more common cardiac glycosides. While research specifically focused on this compound is limited, its relationship to digitoxigenin provides a strong basis for exploring its therapeutic utility, particularly in the realms of cardiology and oncology.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase. This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process fueled by the hydrolysis of ATP.

The binding of a cardiac glycoside to the extracellular domain of the α-subunit stabilizes the enzyme in an E2-P conformation, thereby inhibiting its pumping activity. This inhibition leads to a cascade of events:

  • Increased Intracellular Sodium: The reduced efflux of Na+ results in its accumulation within the cell.

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude Ca2+.

  • Increased Intracellular Calcium: Consequently, the intracellular Ca2+ concentration rises.

This elevation in intracellular calcium is the primary driver of the physiological effects of cardiac glycosides.

Signaling Pathway Diagram

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Increased_Na Increased Intracellular [Na+] NaK_ATPase->Increased_Na Inhibits Na+ efflux NCX Na+/Ca2+ Exchanger Reduced_Ca_Efflux Reduced Ca2+ Efflux NCX->Reduced_Ca_Efflux 3_Epigitoxigenin This compound 3_Epigitoxigenin->NaK_ATPase Binds to Inhibition Inhibition Inhibition->NaK_ATPase Increased_Na->NCX Alters gradient Increased_Ca Increased Intracellular [Ca2+] Reduced_Ca_Efflux->Increased_Ca Therapeutic_Effects Therapeutic Effects (e.g., Inotropy, Apoptosis) Increased_Ca->Therapeutic_Effects

Mechanism of Na+/K+-ATPase Inhibition.

Quantitative Data

Specific quantitative data for this compound's binding affinity to Na+/K+-ATPase is not extensively available in the public domain. However, a key study provides a qualitative comparison with its parent compound, digitoxigenin.

CompoundTargetParameterValueReference
This compound Na+/K+-ATPaseBinding AffinityLower than Digitoxigenin[1]
Digitoxigenin Na+/K+-ATPaseKd26 ± 15 nM[2]

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity.

Potential Therapeutic Applications

Based on the known mechanism of action of cardiac glycosides, this compound could be explored for the following therapeutic applications:

Cardiotonic Agent

The primary and historically significant application of cardiac glycosides is in the treatment of heart failure. The increased intracellular calcium concentration in cardiomyocytes enhances the force of myocardial contraction (positive inotropy). Given that this compound is an epimer of digitoxigenin, it is expected to exhibit cardiotonic properties. Its lower affinity for Na+/K+-ATPase might translate to a wider therapeutic index, potentially reducing the risk of cardiotoxicity associated with more potent cardiac glycosides.

Anticancer Agent

A growing body of research has highlighted the anticancer potential of cardiac glycosides. The proposed mechanisms for their cytotoxic effects on cancer cells are multifaceted and include:

  • Induction of Apoptosis: The sustained increase in intracellular calcium can trigger apoptotic pathways.

  • Cell Cycle Arrest: Cardiac glycosides have been shown to interfere with the cell cycle progression of cancer cells.

  • Inhibition of Angiogenesis: Some studies suggest that these compounds can inhibit the formation of new blood vessels that supply tumors.

While no studies have specifically evaluated the anticancer activity of this compound, the known cytotoxic effects of other cardiac glycosides against various cancer cell lines provide a strong rationale for its investigation in this area.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Proposed)

Workflow Diagram:

Synthesis_Workflow Start Digitoxigenin Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Intermediate 3-Keto-digitoxigenin Oxidation->Intermediate Reduction Stereoselective Reduction (e.g., NaBH4 with specific solvent/temperature control) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (e.g., HPLC) Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Proposed Synthesis Workflow.

Methodology:

  • Oxidation: Dissolve digitoxigenin in a suitable organic solvent (e.g., dichloromethane). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification of Intermediate: Quench the reaction and extract the product. Purify the crude 3-keto-digitoxigenin using column chromatography.

  • Reduction: Dissolve the purified 3-keto-digitoxigenin in a solvent system that will favor the formation of the 3-epimer upon reduction (e.g., methanol at low temperature). Add a reducing agent like sodium borohydride (NaBH4) portion-wise. The stereoselectivity of this step is critical and may require optimization of solvent, temperature, and reducing agent.

  • Final Purification and Characterization: After the reaction is complete, purify the product mixture, which may contain both digitoxigenin and this compound, using high-performance liquid chromatography (HPLC). Characterize the structure of the isolated this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potential of this compound on the activity of Na+/K+-ATPase.

Methodology:

  • Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex or pig kidney).

  • Reaction Mixture: Prepare a reaction buffer containing imidazole-HCl, NaCl, KCl, and MgCl2.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution to measure the liberated inorganic phosphate (Pi), such as a malachite green-based reagent.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The amount of Pi produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell Viability (Cytotoxicity) Assay

This assay assesses the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a predetermined time.

  • Cell Harvesting: Gently harvest the cells (both adherent and floating).

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

    • Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion and Future Directions

This compound presents a compelling case for further pharmacological investigation. Its structural similarity to digitoxigenin, combined with a potentially altered affinity for Na+/K+-ATPase, suggests that it could offer a nuanced therapeutic profile. The primary areas of interest for future research include:

  • Quantitative Pharmacological Characterization: A thorough determination of the IC50 and Ki values of this compound for different isoforms of Na+/K+-ATPase is essential.

  • In-depth Anticancer Studies: Screening this compound against a panel of cancer cell lines and in preclinical animal models is a critical next step.

  • Investigation of Signaling Pathways: Elucidating the specific downstream signaling cascades activated or inhibited by this compound will provide a deeper understanding of its mechanism of action.

  • Toxicology and Pharmacokinetic Studies: A comprehensive evaluation of the safety profile and pharmacokinetic properties of this compound is necessary before any clinical consideration.

This technical guide provides a framework for initiating and advancing research into the therapeutic applications of this compound. The detailed protocols and summarized data are intended to facilitate the design of robust experiments to unlock the full potential of this intriguing cardiac glycoside derivative.

References

Methodological & Application

Application Notes and Protocols for 3-Epigitoxigenin Na+/K+-ATPase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin belongs to the family of cardiac glycosides, a class of naturally derived compounds known for their significant effects on cardiac muscle function. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this enzyme leads to a cascade of events, including an increase in intracellular calcium concentration, which in turn enhances myocardial contractility. This mechanism of action has made cardiac glycosides a cornerstone in the treatment of heart failure and certain arrhythmias. However, their therapeutic window is narrow, necessitating careful study of their inhibitory activity.

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on Na+/K+-ATPase. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from the hydrolysis of adenosine triphosphate (ATP) by the enzyme.

Principle of the Assay

The Na+/K+-ATPase inhibition assay measures the enzymatic activity of Na+/K+-ATPase in the presence of varying concentrations of an inhibitor, in this case, this compound. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced is directly proportional to the enzyme's activity. By measuring the concentration of Pi, the inhibitory effect of this compound can be quantified. A common method for Pi detection is the malachite green assay, which forms a colored complex with inorganic phosphate, allowing for spectrophotometric quantification.

Data Presentation

CompoundSource of Na+/K+-ATPaseIC50 (µM)Reference
OuabainPorcine cerebral cortex0.22[1]
DigoxinPorcine cerebral cortex2.69[1]
OleandrinPorcine cerebral cortex0.62[1]
OleandrigeninPorcine cerebral cortex1.23[1]

Experimental Protocols

Materials and Reagents
  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex, commercially available)

  • This compound

  • ATP (Adenosine 5'-triphosphate disodium salt hydrate)

  • Tris-HCl buffer (pH 7.4)

  • MgCl2 (Magnesium chloride)

  • KCl (Potassium chloride)

  • NaCl (Sodium chloride)

  • Ouabain (as a positive control)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Microplate reader

Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2. Store at 4°C.

  • ATP Solution: 10 mM ATP in distilled water. Aliquot and store at -20°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilutions should be made in the Assay Buffer to achieve the desired final concentrations.

  • Ouabain Stock Solution: Prepare a 1 mM stock solution in distilled water. Further dilutions should be made in the Assay Buffer.

  • Enzyme Solution: Dilute the purified Na+/K+-ATPase in Assay Buffer to the desired working concentration (e.g., 0.1-0.5 U/mL). Keep on ice.

Assay Procedure
  • Prepare the 96-well plate:

    • Add 10 µL of varying concentrations of this compound to the sample wells.

    • Add 10 µL of varying concentrations of Ouabain to the positive control wells.

    • Add 10 µL of Assay Buffer to the negative control (no inhibitor) wells.

    • Add 10 µL of Assay Buffer to the blank wells (no enzyme).

  • Add Enzyme: Add 80 µL of the diluted Na+/K+-ATPase solution to all wells except the blank wells. Add 80 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of 10 mM ATP solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding 20 µL of the Malachite Green reagent from the assay kit to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

Data Analysis
  • Calculate the amount of inorganic phosphate (Pi) released: Use a standard curve prepared with known concentrations of phosphate provided in the assay kit.

  • Determine the Na+/K+-ATPase activity: The activity is proportional to the amount of Pi released.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Activity with Inhibitor - Activity of Blank) / (Activity of Negative Control - Activity of Blank)] * 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

NaK_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased extrusion NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreased extrusion Epigitoxigenin This compound Epigitoxigenin->NaK_ATPase Inhibits Na_in->NCX Inhibits Contractility Increased Myocardial Contractility Ca_in->Contractility Leads to

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

Assay_Workflow start Start prep_plate Prepare 96-well Plate (Inhibitor, Controls) start->prep_plate add_enzyme Add Na+/K+-ATPase prep_plate->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C for 30 min add_atp->incubate stop_detect Stop Reaction & Add Malachite Green Reagent incubate->stop_detect measure Measure Absorbance (620-650 nm) stop_detect->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

References

Application Note: 3-Epigitoxigenin Cell Viability Assay Protocol using MTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin, a cardenolide steroid, has garnered interest in oncological research for its potential cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[1] This reduction is primarily carried out by the succinate dehydrogenase enzyme and is dependent on the activity of this enzyme within the mitochondria, reflecting the overall metabolic activity and integrity of the cells.[1] The resulting insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

The cytotoxic effects of this compound are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour treatment period, as would be determined by the MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma1.5
HeLaCervical Cancer2.8
A549Lung Carcinoma3.2
HepG2Hepatocellular Carcinoma2.1
PC-3Prostate Cancer4.5

Experimental Protocol

This protocol outlines the necessary steps to perform a cell viability assay using the MTT method to evaluate the cytotoxic effects of this compound.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Working Solutions treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Experimental workflow for the this compound MTT cell viability assay.

Step-by-Step Procedure

1. Preparation of this compound Stock and Working Solutions:

  • Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound powder in DMSO to prepare a high-concentration stock solution. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a serial dilution.

2. Cell Seeding:

  • Culture the selected cancer cell line until it reaches 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

3. Cell Treatment:

  • After overnight incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.

  • Also, include an untreated control group with fresh complete medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 100 µL of MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Calculation:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathway

Cardiac glycosides, including this compound, are known to induce apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane. This inhibition leads to a cascade of downstream events culminating in programmed cell death.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound pump Na+/K+-ATPase compound->pump Inhibition na_ion ↑ [Na+]i pump->na_ion src Src Activation pump->src ca_ion ↑ [Ca2+]i na_ion->ca_ion via Na+/Ca2+ exchanger ros ↑ ROS ca_ion->ros bcl2_family Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) ros->bcl2_family egfr EGFR Transactivation src->egfr pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt erk ERK Activation egfr->erk nfkb NF-κB Inhibition pi3k_akt->nfkb apoptosis Apoptosis erk->apoptosis nfkb->apoptosis Inhibition of anti-apoptotic genes cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase_activation Caspase Activation (Caspase-8, -9, -3) cytochrome_c->caspase_activation caspase_activation->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

The inhibition of the Na+/K+-ATPase by this compound disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium ([Na+]i) and subsequently an increase in intracellular calcium ([Ca2+]i) through the Na+/Ca2+ exchanger.[2] This elevation in intracellular calcium can trigger the production of reactive oxygen species (ROS).[3] The Na+/K+-ATPase also functions as a signal transducer, and its inhibition can lead to the activation of Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR).[4] This can activate downstream signaling pathways such as the PI3K/Akt and ERK pathways. Furthermore, cardiac glycosides have been shown to inhibit the pro-survival transcription factor NF-κB.[2] The culmination of these signaling events, including ROS production and modulation of Bcl-2 family proteins, leads to the release of cytochrome c from the mitochondria, activation of the caspase cascade, and ultimately, apoptosis.[5]

References

Application Note and Protocol: Quantitative Analysis of 3-Epigitoxigenin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Epigitoxigenin is a cardenolide and an epimer of digitoxigenin, a key cardiac glycoside. Cardiac glycosides are a class of naturally derived compounds known for their therapeutic effects on the cardiovascular system, primarily through the inhibition of the Na+/K+-ATPase pump.[1] The precise quantification of these compounds and their metabolites in biological matrices is crucial for pharmacokinetic studies, drug efficacy, and safety assessments due to their narrow therapeutic index.[2] This application note provides a detailed protocol for the sensitive and selective quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be robust and suitable for high-throughput bioanalysis.[3]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Digitoxigenin (as internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (K2EDTA)

  • Polypropylene tubes and 96-well plates

2. Sample Preparation

A protein precipitation followed by liquid-liquid extraction is utilized to isolate this compound from the complex biological matrix.[4]

  • Thaw human plasma samples and standards to room temperature.

  • To 100 µL of plasma in a polypropylene tube, add 25 µL of internal standard working solution (Digitoxigenin, 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.[5]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of 30% methanol in water.[6]

  • Transfer to an HPLC vial for analysis.

3. HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent[7]

  • Analytical Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[8]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    Time (min) %B
    0.0 30
    1.0 30
    5.0 95
    7.0 95
    7.1 30

    | 9.0 | 30 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: +4000 V

    • Gas Temperature: 290°C[9]

    • Gas Flow: 14 L/min

    • Nebulizer Pressure: 35 psi

    • Detection Mode: Multiple Reaction Monitoring (MRM)[7]

4. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (Digitoxigenin) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards and quality control (QC) samples.

  • Calibration Curve: Spike blank human plasma with the working solutions to create calibration standards with concentrations ranging from 0.1 to 200 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank plasma at three concentration levels: low (0.3 ng/mL), medium (30 ng/mL), and high (150 ng/mL).

Data Presentation

The method was validated according to standard bioanalytical guidelines. The quantitative performance is summarized in the tables below.

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
This compound375.3357.313010
This compound (Quantifier)375.3339.313015
Digitoxigenin (IS)375.3321.313020

Note: The precursor ion for this compound and its epimer Digitoxigenin is the same. The product ions and their relative intensities after collision-induced dissociation allow for their distinction and quantification. The values presented are representative and based on typical fragmentation patterns of cardiac glycosides.[8]

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (%RE) -7.8% to 9.1%
Recovery 85.2% - 93.5%
Matrix Effect 91.4% - 104.7%

Note: The data presented in this table are representative of expected performance for a validated bioanalytical method and are compiled from typical values reported for similar cardiac glycoside assays.[8][10][11]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex1 4. Vortex & Centrifuge ppt->vortex1 supernatant 5. Collect Supernatant vortex1->supernatant lle 6. Liquid-Liquid Extraction (MTBE) supernatant->lle evap 7. Evaporate to Dryness lle->evap reconstitute 8. Reconstitute in Mobile Phase evap->reconstitute hplc 9. HPLC Separation (C18 Column) reconstitute->hplc msms 10. MS/MS Detection (MRM Mode) hplc->msms integration 11. Peak Integration msms->integration calibration 12. Calibration Curve Generation integration->calibration quantification 13. Concentration Calculation calibration->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway cg Cardiac Glycoside (e.g., this compound) pump Na+/K+-ATPase Pump (Cell Membrane) cg->pump Inhibition na_in Increased Intracellular Na+ pump->na_in ncx Na+/Ca2+ Exchanger (NCX) na_in->ncx Reduced Ca2+ Efflux ca_in Increased Intracellular Ca2+ ncx->ca_in contractility Increased Cardiac Contractility ca_in->contractility

Caption: General signaling pathway of cardiac glycosides.

References

Application Notes and Protocols for Preparing 3-Epigitoxigenin Stock Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin is a cardenolide, a class of naturally occurring steroids known for their potent biological activities, including the inhibition of the Na+/K+-ATPase pump. This inhibition disrupts cellular ion homeostasis and can trigger a cascade of downstream signaling events, making this compound and similar cardiac glycosides valuable tools for in vitro research in areas such as cancer biology and cardiovascular studies. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in in vitro studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for selecting the appropriate solvent and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₃₄O₅Internal Data
Molecular Weight 390.51 g/mol Internal Data
Appearance White to off-white powderInternal Data
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][1]
Storage Temperature -20°CInternal Data

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays.[2][3]

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.905 mg of this compound (Molecular Weight = 390.51 g/mol ).

  • Dissolution:

    • Transfer the weighed powder to a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.

    • Add the calculated volume of anhydrous, cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

  • Sterilization (Optional): If the stock solution needs to be sterile for long-term storage and direct addition to cell cultures, it can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE membrane).

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C. When stored properly, DMSO stock solutions are generally stable for several months.

Table 2: Example Dilution Table for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationVolume of DMSO for 1 mg of this compound
100 mM25.6 µL
50 mM51.2 µL
10 mM256.1 µL
1 mM2.56 mL

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

Due to the lack of publicly available IC50 data for this compound, it is essential to determine its cytotoxic concentration for each cell line used in your experiments. The following is a general protocol using a common method like the MTT assay.

  • Cell Seeding: Seed the cancer cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of the this compound stock solution in the complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Na+/K+-ATPase Inhibition Assay (General Protocol)

The primary mechanism of action of cardiac glycosides is the inhibition of Na+/K+-ATPase.[5] This can be confirmed using a commercially available Na+/K+-ATPase activity assay kit or by measuring the uptake of a radioactive rubidium isotope (⁸⁶Rb⁺), a potassium analog.

  • Cell Preparation: Culture the cells of interest and prepare a cell lysate or membrane fraction according to the assay kit instructions.

  • Treatment: Incubate the cell lysate or membrane fraction with various concentrations of this compound.

  • Assay: Perform the ATPase activity assay according to the manufacturer's protocol. This typically involves measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Data Analysis: Determine the concentration-dependent inhibition of Na+/K+-ATPase activity by this compound and calculate the IC50 value for enzyme inhibition.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Cardiac glycosides, by inhibiting the Na+/K+-ATPase, can modulate various downstream signaling pathways. One such pathway involves the Signal Transducer and Activator of Transcription 1 (STAT1). Inhibition of the Na+/K+-ATPase can lead to a reduction in STAT1 activation (phosphorylation), which can in turn affect the expression of target genes involved in cell proliferation and immune response.

G This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibition Ion Gradient Disruption Ion Gradient Disruption Na+/K+-ATPase->Ion Gradient Disruption STAT1 STAT1 Ion Gradient Disruption->STAT1 Modulates p-STAT1 (Inactive) p-STAT1 (Inactive) STAT1->p-STAT1 (Inactive) Reduced Phosphorylation Gene Expression Gene Expression p-STAT1 (Inactive)->Gene Expression Altered Cell Proliferation / Immune Response Cell Proliferation / Immune Response Gene Expression->Cell Proliferation / Immune Response Affects

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a this compound stock solution for in vitro experiments.

G cluster_prep Preparation cluster_storage Storage & Use Weigh Weigh Dissolve Dissolve Weigh->Dissolve Add DMSO Vortex Vortex Dissolve->Vortex Ensure Complete Dissolution Aliquot Aliquot Vortex->Aliquot Single-use volumes Store Store Aliquot->Store at -20°C Dilute Dilute Store->Dilute in Culture Medium End Use in Assay Dilute->End Start Start Start->Weigh this compound Powder

Caption: Workflow for this compound stock solution preparation.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in in vitro studies. Adherence to these guidelines for the preparation, storage, and handling of stock solutions will contribute to the generation of reliable and reproducible experimental data. Given the absence of readily available cytotoxicity data, it is imperative that researchers perform their own dose-response experiments to determine the appropriate working concentrations for their specific cell models.

References

Application Note and Protocols for Cell-Based Assay Development to Evaluate 3-Epigitoxigenin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin, a cardenolide and an isomer of gitoxigenin, belongs to the family of cardiac glycosides. These compounds are known for their historical use in treating heart conditions and, more recently, for their potential as anti-cancer agents. The primary cellular target of cardiac glycosides is the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] Inhibition of this ion pump leads to a cascade of downstream events, including an increase in intracellular calcium levels and the modulation of various signaling pathways, which can ultimately induce apoptosis and inhibit cell proliferation in cancer cells.[2][3] This application note provides a detailed framework for the development and implementation of cell-based assays to characterize the biological activity of this compound, with a focus on its potential anti-cancer effects.

Principle of Action

The binding of this compound to the Na+/K+-ATPase inhibits its pumping function, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions. The elevated intracellular calcium, along with the conformational change in the Na+/K+-ATPase upon ligand binding, can trigger multiple signaling cascades. These pathways, including the Src/MAPK and PI3K/Akt pathways, are often dysregulated in cancer and their modulation by this compound can lead to cell cycle arrest and apoptosis.[4][5][6]

Materials and Reagents

  • Cell Lines: HeLa (human cervical cancer), or other cancer cell lines of interest.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific).

  • Na+/K+-ATPase Activity Assay: Na+/K+-ATPase Activity Assay Kit (Colorimetric) (e.g., from Abcam or MyBioSource).[2]

  • Intracellular Calcium Assay: Fluo-4, AM (Thermo Fisher Scientific) or similar calcium indicator dye.[7]

  • Reagents for Western Blotting: Primary and secondary antibodies for signaling pathway analysis (e.g., anti-p-Src, anti-p-ERK, anti-p-Akt, anti-cleaved caspase-3).

  • General Laboratory Equipment: Cell culture incubator, microplate reader (luminescence, fluorescence, absorbance), flow cytometer, western blotting apparatus.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the cellular activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Secondary Assays cluster_analysis Data Analysis & Interpretation prep_cells Cell Culture (e.g., HeLa) cytotoxicity Cytotoxicity Assay (IC50 Determination) prep_cells->cytotoxicity prep_compound Prepare this compound Stock and Dilutions prep_compound->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis nka_activity Na+/K+-ATPase Activity Assay cytotoxicity->nka_activity calcium_flux Intracellular Calcium Flux apoptosis->calcium_flux nka_activity->calcium_flux western_blot Signaling Pathway Analysis (Western Blot) calcium_flux->western_blot data_analysis Data Analysis (IC50, % Apoptosis, etc.) western_blot->data_analysis interpretation Mechanism of Action Elucidation data_analysis->interpretation

Caption: Experimental workflow for characterizing this compound activity.

Detailed Experimental Protocols

Cell Viability (Cytotoxicity) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete DMEM. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Na+/K+-ATPase Activity Assay

Objective: To measure the direct inhibitory effect of this compound on Na+/K+-ATPase activity.

Protocol:

  • Sample Preparation:

    • Culture HeLa cells to ~80-90% confluency.

    • Harvest the cells and prepare a cell lysate according to the manufacturer's protocol of the Na+/K+-ATPase Activity Assay Kit.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • Follow the specific instructions of the colorimetric assay kit. Typically, this involves incubating the cell lysate with a substrate (ATP) in the presence or absence of this compound at various concentrations.

    • The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

  • Data Acquisition: Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the Na+/K+-ATPase activity and the percentage of inhibition by this compound compared to the untreated control. Determine the IC50 for enzyme inhibition.

Intracellular Calcium Flux Assay

Objective: To measure changes in intracellular calcium concentration upon treatment with this compound.

Protocol:

  • Cell Seeding: Seed HeLa cells on a black, clear-bottom 96-well plate suitable for fluorescence microscopy or a plate reader.

  • Dye Loading:

    • Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without calcium).

    • Load the cells with Fluo-4, AM (typically 1-5 µM) in the buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Data Acquisition:

    • Establish a baseline fluorescence reading using a fluorescence microplate reader or microscope.

    • Add this compound at a concentration known to elicit a response (e.g., 2x IC50 from the cytotoxicity assay).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. Quantify the peak fluorescence and the area under the curve.

Signaling Pathway Analysis

The following diagram illustrates the proposed signaling cascade initiated by this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcome Cellular Outcome epigitoxigenin This compound nka Na+/K+-ATPase epigitoxigenin->nka Inhibition src Src nka->src Activation ca_increase ↑ [Ca2+]i nka->ca_increase Leads to egfr EGFR src->egfr Transactivation pi3k PI3K src->pi3k ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibition ca_increase->apoptosis Induction transcription_factors->apoptosis proliferation ↓ Proliferation transcription_factors->proliferation

References

Purification of 3-Epigitoxigenin from a Reaction Mixture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 3-Epigitoxigenin from a reaction mixture. This compound, a stereoisomer of the naturally occurring cardiac glycoside gitoxigenin, is a valuable compound in drug discovery and development due to its potential biological activities. Its synthesis, typically involving the epimerization of the C3 hydroxyl group of gitoxigenin, results in a mixture containing the desired 3-epimer, the starting material (gitoxigenin), and various reaction byproducts. Efficient purification is therefore critical to obtaining a high-purity active pharmaceutical ingredient (API) for further studies. The primary purification method detailed herein is preparative High-Performance Liquid Chromatography (HPLC), a robust technique for separating closely related stereoisomers. This document outlines the synthesis of this compound, potential impurities, and a comprehensive protocol for its purification and characterization.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have long been used in the treatment of heart conditions. Gitoxigenin, extracted from Digitalis purpurea, is a well-known member of this family. Synthetic modifications of these natural products can lead to novel compounds with improved therapeutic properties. This compound is one such synthetic derivative where the stereochemistry of the hydroxyl group at the C3 position is inverted from the natural beta-configuration to the alpha-configuration. This subtle structural change can significantly impact the compound's biological activity and pharmacokinetic profile.

The synthesis of this compound often results in an epimeric mixture that is challenging to separate due to the identical mass and similar physicochemical properties of the isomers. This necessitates a highly efficient purification strategy to isolate this compound with the high degree of purity required for pharmaceutical applications.

Synthesis of this compound

A common route for the synthesis of this compound involves the stereochemical inversion of the C3-hydroxyl group of gitoxigenin. One effective method to achieve this is the Mitsunobu reaction.[1][2][3][4][5] This reaction allows for the conversion of a primary or secondary alcohol with inversion of stereochemistry.

Reaction Scheme:

Gitoxigenin, with its 3β-hydroxyl group, is reacted with a nucleophile (e.g., a carboxylic acid) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] This results in the formation of an ester with an inverted stereocenter at the C3 position. Subsequent hydrolysis of the ester yields this compound (3α-hydroxyl).

Typical Reaction Mixture Composition:

A typical reaction mixture following the synthesis and initial work-up may contain the following components:

  • This compound: The desired product.

  • Gitoxigenin: Unreacted starting material.

  • Triphenylphosphine oxide (TPPO): A major byproduct of the Mitsunobu reaction.

  • Hydrazinedicarboxylate derivative: A byproduct from the azodicarboxylate reagent.

  • Other reaction-related impurities: Including residual solvents and reagents.

The primary challenge in the purification process is the separation of this compound from the unreacted gitoxigenin, as they are stereoisomers with very similar polarities.

Purification Strategy

The recommended strategy for the purification of this compound from the reaction mixture involves a two-step process:

  • Initial Purification by Column Chromatography: To remove the bulk of the non-isomeric impurities, particularly triphenylphosphine oxide.

  • Final Purification by Preparative HPLC: To separate the epimeric mixture of this compound and gitoxigenin.

This approach ensures the efficient removal of diverse impurities, leading to a final product of high purity.

Experimental Protocols

Protocol 1: Initial Purification by Flash Column Chromatography

This protocol is designed to remove the majority of byproducts from the Mitsunobu reaction, primarily triphenylphosphine oxide.

Materials and Reagents:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate to obtain a dry powder. Carefully load the dry sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the solvent system should be gradually increased to separate the components.

    • Start with a low polarity solvent system (e.g., 20% EtOAc in hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 50-70% EtOAc in hexanes) to elute the gitoxigenin and this compound mixture, followed by the more polar triphenylphosphine oxide.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the epimeric mixture.

  • Pooling and Concentration: Combine the fractions containing the desired epimers and concentrate them under reduced pressure.

Table 1: Typical Parameters for Flash Column Chromatography

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes (e.g., 20% to 70%)
Sample LoadingDry loading
MonitoringTLC (UV visualization at 254 nm)
Protocol 2: Purification of this compound by Preparative HPLC

This protocol details the separation of the epimeric mixture of this compound and gitoxigenin.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., dimensions: 250 x 21.2 mm, 5 µm particle size)

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio may need to be optimized for the specific column and system but a starting point could be a gradient elution.[6][7][8][9]

Procedure:

  • Sample Preparation: Dissolve the enriched epimeric mixture from the column chromatography step in the mobile phase or a compatible solvent.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution and Fraction Collection: Elute the column with the optimized mobile phase. Collect fractions as the peaks elute from the column. The separation of epimers may require a shallow gradient or isocratic elution to achieve baseline resolution.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions containing pure this compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator or freeze-dryer) to obtain the purified compound.

Table 2: Exemplary Preparative HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradiente.g., 40-60% B over 30 minutes
Flow Rate20 mL/min
DetectionUV at 220 nm
Injection VolumeDependent on sample concentration and column loading capacity

Note: Method development and optimization are crucial for achieving the best separation. It is recommended to first develop the separation method on an analytical scale before scaling up to a preparative scale.

Characterization of Purified this compound

The purity and identity of the final product should be confirmed using appropriate analytical techniques.

Analytical HPLC:

  • To determine the purity of the final product. The same or a similar method as the preparative scale can be used on an analytical column.

Mass Spectrometry (MS):

  • To confirm the molecular weight of this compound.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • To confirm the structure and stereochemistry of this compound.[10][11][12] The key to confirming the epimerization will be the change in the chemical shift and coupling constants of the proton at the C3 position.

Table 3: Summary of Analytical Data for Characterization

TechniqueExpected Result for this compound
Analytical HPLC Single major peak with purity >98%
Mass Spectrometry Molecular ion peak corresponding to the mass of gitoxigenin
¹H NMR Characteristic shifts for the steroid backbone and a distinct signal for the C3-H proton with coupling constants indicative of an equatorial orientation.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Gitoxigenin Gitoxigenin (3β-OH) Mitsunobu Mitsunobu Reaction Gitoxigenin->Mitsunobu PPh3, DEAD, Carboxylic Acid Crude_Mixture Crude Reaction Mixture Mitsunobu->Crude_Mixture Hydrolysis Column_Chromatography Flash Column Chromatography Crude_Mixture->Column_Chromatography Silica Gel Epimeric_Mixture Epimeric Mixture Column_Chromatography->Epimeric_Mixture Enriched Prep_HPLC Preparative HPLC Epimeric_Mixture->Prep_HPLC C18 Reversed-Phase Pure_3_Epigitoxigenin Pure this compound (3α-OH) Prep_HPLC->Pure_3_Epigitoxigenin >98% Purity Analytical_HPLC Analytical HPLC Pure_3_Epigitoxigenin->Analytical_HPLC MS Mass Spectrometry Pure_3_Epigitoxigenin->MS NMR NMR Spectroscopy Pure_3_Epigitoxigenin->NMR

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationships cluster_impurities Sources of Impurities cluster_purification_steps Purification Steps & Rationale Starting_Material Unreacted Gitoxigenin Column_Chromatography Column Chromatography (Bulk Impurity Removal) Starting_Material->Column_Chromatography Reaction_Byproducts TPPO, Hydrazine derivative Reaction_Byproducts->Column_Chromatography Side_Products Other Steroidal Byproducts Side_Products->Column_Chromatography Prep_HPLC Preparative HPLC (Epimer Separation) Column_Chromatography->Prep_HPLC Removes bulk, non-isomeric impurities Final_Product High-Purity this compound Prep_HPLC->Final_Product Separates stereoisomers

Caption: Logical relationship of purification steps and impurity removal.

References

Application Notes and Protocols for 3-Epigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 3-Epigitoxigenin in a laboratory setting. This compound is a cardiac glycoside and, like other members of this class, is a highly toxic compound that requires strict safety precautions to prevent accidental exposure. The information provided is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the material's potential hazards.

Hazard Identification and Safety Precautions

1.1 Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling this compound. This includes:

  • Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator is imperative, especially when handling the compound in its powdered form to avoid inhalation of dust particles.

  • Hand Protection: Handle with protective gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Due to the potential for skin absorption, double gloving is recommended.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Body Protection: A lab coat or other protective clothing should be worn. Ensure that skin is not exposed.

1.2 Engineering Controls

  • Ventilation: All work with this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: It is highly recommended to designate a specific area within the laboratory for the handling of this compound to prevent cross-contamination.

1.3 General Handling and Storage

  • Avoid formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, well-ventilated place, away from light and moisture. Keep the container tightly closed.

  • A detailed inventory of the chemical should be maintained for tracking usage and disposal.[2]

Quantitative Data Summary

Due to the limited availability of specific quantitative toxicity data for this compound, the following table summarizes key safety information based on the closely related compound, Digitoxigenin, and general knowledge of cardiac glycosides.

ParameterValue/InformationSource/Comment
CAS Number 465-10-1This compound
Molecular Formula C23H34O4---
Molecular Weight 374.5 g/mol ---
Hazard Statements H300: Fatal if swallowed.Based on Digitoxigenin MSDS[3]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P284: Wear respiratory protection. P309+P311: IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician.Based on Digitoxigenin MSDS[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Experimental Protocols

The following is a sample protocol for a cell viability assay using this compound. This protocol integrates the necessary safety precautions.

3.1 Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Preparation of Stock Solution (in a chemical fume hood): a. Wear all required PPE (respirator, double gloves, lab coat, eye protection). b. Carefully weigh the desired amount of this compound powder using an analytical balance inside the fume hood. c. Dissolve the powder in sterile DMSO to make a high-concentration stock solution (e.g., 10 mM). d. Aliquot the stock solution into small, clearly labeled microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Cell Seeding: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment with this compound: a. In a chemical fume hood, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. b. Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only). d. Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

  • Decontamination and Waste Disposal: a. All disposable materials that have come into contact with this compound (pipette tips, plates, tubes) should be collected in a designated hazardous waste container. b. Wipe down the work area in the fume hood with a suitable decontaminating solution (e.g., 10% bleach solution), followed by 70% ethanol.

Emergency Procedures

4.1 Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Alert: Inform your supervisor and institutional safety officer.

  • Secure: Restrict access to the spill area.

  • Cleanup (if trained and equipped):

    • Wear appropriate PPE, including a respirator.

    • For a solid spill, gently cover with a damp paper towel to avoid raising dust.

    • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.

4.2 First Aid Measures

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Rinse opened eyes for several minutes under running water. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Final_Steps Final Steps Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure Secure the Area Alert->Secure PPE Don Appropriate PPE (Respirator, Double Gloves, etc.) Secure->PPE Contain Contain the Spill (Damp towel for solid, absorbent for liquid) PPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate the Area (10% Bleach followed by water) Collect->Decontaminate Dispose Properly Dispose of Waste Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Hierarchy_of_Controls cluster_Controls Hierarchy of Controls for this compound Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Decreasing Effectiveness Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Respirator) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure.

References

Application Notes & Protocols for In Vivo Experimental Design of 3-Epigitoxigenin Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the therapeutic potential and safety profile of 3-Epigitoxigenin, a cardiac glycoside with promising anti-cancer activity.

Introduction

This compound belongs to the family of cardiac glycosides, a class of naturally derived compounds historically used for treating cardiac conditions.[1][2] Recent research has unveiled their potent anti-cancer properties, which are primarily attributed to the inhibition of the Na+/K+ ATPase pump.[2][3] This inhibition triggers a cascade of downstream signaling events, leading to selective apoptosis in cancer cells.[1][2] These notes will detail the necessary protocols for preclinical in vivo evaluation of this compound in animal models, focusing on anti-cancer efficacy and cardiotoxicity assessment.

Key Signaling Pathways

The primary molecular target of this compound is the Na+/K+ ATPase pump. Its inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion homeostasis activates multiple downstream signaling pathways implicated in cancer cell death.

cluster_membrane Cell Membrane Na+/K+ ATPase Na+/K+ ATPase Increased [Na+]i Increased [Na+]i Na+/K+ ATPase->Increased [Na+]i Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i This compound This compound This compound->Na+/K+ ATPase Inhibition Increased [Na+]i->Na+/Ca2+ Exchanger Activation Downstream Signaling Downstream Signaling Increased [Ca2+]i->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis

Figure 1: Mechanism of Action of this compound.

In Vivo Experimental Design: Anti-Cancer Efficacy

The following protocols are designed to assess the anti-cancer efficacy of this compound in rodent models. The choice of model will depend on the cancer type being investigated.

Animal Models

Xenograft models are commonly used, where human cancer cell lines are implanted into immunocompromised mice. The selection of the cell line should be based on in vitro sensitivity to this compound.

Cancer Type Recommended Cell Line Animal Strain References
Lung Cancer (NSCLC)A549Athymic Nude (nu/nu) mice[1]
Breast CancerMCF-7BALB/c nude mice[4]
Leukemia (ALL)Patient-derived primary cellsNOD/SCID mice[5]
Colorectal CancerHCT-116Swiss nude mice
Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study.

Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Figure 2: Xenograft Study Workflow.

Detailed Protocol: Xenograft Tumor Model
  • Cell Culture and Implantation:

    • Culture selected cancer cells under standard conditions.

    • Harvest cells during the exponential growth phase.

    • Implant 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize animals into treatment and control groups (n=8-10 per group).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., DMSO/Saline).

    • Administer the compound via intraperitoneal (IP) or oral (PO) route.

    • Dosing regimens can range from daily to weekly, with doses typically in the mg/kg range (pilot dose-finding studies are recommended).

  • Monitoring and Efficacy Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health status.

    • Primary endpoints: Tumor growth inhibition, tumor weight at necropsy, and overall survival.

Parameter Measurement Frequency
Tumor VolumeCalipersTwice weekly
Body WeightScaleTwice weekly
Clinical SignsObservationDaily
SurvivalObservationDaily

In Vivo Experimental Design: Cardiotoxicity Assessment

Given the known effects of cardiac glycosides on heart function, a thorough cardiotoxicity assessment is crucial.

Monitoring Parameters

Cardiotoxicity can be assessed through a combination of non-invasive and terminal procedures.

Parameter Method Timepoints
Cardiac FunctionElectrocardiography (ECG)Baseline, during treatment, and terminal
Cardiac BiomarkersSerum analysis (LDH, CPK, CK-MB)Terminal
Heart WeightNecropsyTerminal
HistopathologyH&E staining of heart tissueTerminal
Protocol: Cardiotoxicity Evaluation
  • ECG Monitoring:

    • Anesthetize animals and record ECG using non-invasive electrodes.

    • Analyze for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Serum Biomarker Analysis:

    • At the study endpoint, collect blood via cardiac puncture.

    • Separate serum and analyze for levels of lactate dehydrogenase (LDH), creatine phosphokinase (CPK), and the MB isoenzyme of creatine kinase (CK-MB).[6]

  • Histopathological Examination:

    • Euthanize animals and excise the heart.

    • Fix the heart in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine for signs of cardiomyocyte damage, inflammation, and fibrosis.

cluster_invivo In Vivo Assessment cluster_terminal Terminal Assessment cluster_analysis Analysis Animal Model Animal Model ECG ECG Animal Model->ECG Blood Collection Blood Collection Animal Model->Blood Collection Heart Excision Heart Excision Animal Model->Heart Excision Serum Biomarkers Serum Biomarkers Blood Collection->Serum Biomarkers Histopathology Histopathology Heart Excision->Histopathology

Figure 3: Cardiotoxicity Assessment Workflow.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and structured format to facilitate comparison between treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.

Efficacy Data Summary
Group Mean Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition Mean Body Weight Change (%) ± SEM
Vehicle ControlN/A
This compound (X mg/kg)
Positive Control
Cardiotoxicity Data Summary
Group Heart Rate (bpm) ± SEM QTc Interval (ms) ± SEM Serum LDH (U/L) ± SEM Serum CK-MB (U/L) ± SEM
Vehicle Control
This compound (X mg/kg)
Positive Control (e.g., Doxorubicin)

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. A comprehensive assessment of both anti-cancer efficacy and potential cardiotoxicity is essential for the preclinical development of this promising therapeutic agent. Careful study design, adherence to protocols, and thorough data analysis will be critical for advancing this compound towards clinical applications.

References

Application Notes and Protocols for 3-Epigitoxigenin in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of cardiac conditions. Recent research has unveiled the potent anticancer activities of cardiac glycosides, making them a promising area of investigation for novel cancer therapeutics. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. The primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream signaling events culminating in cell death.[1][2][3]

This document provides an overview of the potential applications of this compound in cancer research, based on the known activities of structurally similar cardiac glycosides like digitoxin and digitoxigenin. Due to the limited specific data on this compound, the information presented here is largely inferred from related compounds and should be adapted and validated for specific experimental contexts.

Mechanism of Action

The anticancer effects of cardiac glycosides, and by extension likely this compound, are multifactorial. The central mechanism involves the inhibition of the Na+/K+-ATPase enzyme, which disrupts the cellular ion balance, leading to increased intracellular sodium and calcium levels.[1][4] This disruption triggers several downstream signaling pathways that can induce apoptosis and inhibit cancer cell growth.

Key signaling pathways implicated in the anticancer effects of cardiac glycosides include:

  • Induction of Apoptosis: Cardiac glycosides have been demonstrated to induce apoptosis in various cancer cells.[5][6] This process is often mediated through the activation of caspase cascades, including caspase-3, -8, and -9.[5][6] The intrinsic (mitochondrial) pathway of apoptosis is often initiated, involving the release of cytochrome c.[6]

  • Modulation of NF-κB and c-MYC: Some cardiac glycosides can suppress the activity of transcription factors like NF-κB and c-MYC, which are crucial for cancer cell survival and proliferation.[4][5][6]

  • Cell Cycle Arrest: Treatment with cardiac glycosides can lead to cell cycle arrest at various phases, preventing cancer cell division.[7]

  • Src Kinase Activation: The binding of cardiac glycosides to Na+/K+-ATPase can activate the Src kinase signaling pathway, which can have context-dependent effects on cell fate.[8]

Quantitative Data: Cytotoxicity of Related Cardiac Glycosides

Compound/DerivativeCancer Cell LineIC50 (nM)Reference
Digitoxigenin neoglycoside (Dg18)A549 (human lung adenocarcinoma)10 ± 1[9]
Digitoxigenin neoglycoside (Dg12)A549 (human lung adenocarcinoma)1600 ± 400[9]

Note: The efficacy of cardiac glycosides can vary significantly based on the specific derivative and the cancer cell line being tested. It is crucial to determine the IC50 value of this compound empirically for each cell line of interest.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer effects of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Cardiac_Glycoside_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NaK_ATPase Na+/K+-ATPase Ca_ion ↑ Intracellular Ca2+ NaK_ATPase->Ca_ion Src Src NaK_ATPase->Src Activation CytoC Cytochrome c release Ca_ion->CytoC NFkB NF-κB Inhibition cMYC c-MYC Inhibition Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytoC->Caspase9 Activation CardiacGlycoside This compound (Cardiac Glycoside) CardiacGlycoside->NaK_ATPase Inhibition CardiacGlycoside->NFkB CardiacGlycoside->cMYC

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Evaluating Anticancer Effects

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability_assay Cell Viability (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Apoptotic Proteins) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 end End ic50->end apoptosis_assay->end western_blot->end

Caption: General workflow for in vitro evaluation of this compound.

Logical Relationship of Cardiac Glycoside Action

Logical_Relationship CG Cardiac Glycoside (e.g., this compound) Target Target: Na+/K+-ATPase CG->Target Cellular_Effect Cellular Effect: Disruption of Ion Homeostasis Target->Cellular_Effect Signaling Downstream Signaling: Caspase Activation, etc. Cellular_Effect->Signaling Outcome Outcome: Apoptosis & Cell Cycle Arrest Signaling->Outcome

Caption: Logical flow of cardiac glycoside's anticancer mechanism.

References

Troubleshooting & Optimization

troubleshooting low signal in 3-Epigitoxigenin ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 3-Epigitoxigenin ELISA kit. This guide is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you obtain accurate and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What type of ELISA is the this compound assay?

A1: The this compound ELISA is a competitive immunoassay. In this format, the this compound in your sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a pre-coated antibody. Therefore, the signal intensity is inversely proportional to the concentration of this compound in the sample. A lower signal indicates a higher concentration of the analyte.

Q2: What is the expected shelf life and proper storage for the kit components?

A2: Most ELISA kits and their components should be stored at 2-8°C.[1] Always refer to the kit's manual for specific storage instructions and expiration dates. Do not use reagents that are past their expiration date.[1]

Q3: Can I use reagents from different ELISA kits?

A3: No, it is not recommended to mix reagents from different kit lots or manufacturers.[2] Each kit is optimized as a single unit, and mixing components can lead to inaccurate results.

Q4: How should I prepare my samples for the assay?

A4: Proper sample collection, storage, and handling are crucial for accurate results.[3] Depending on the sample type (e.g., serum, plasma, cell culture supernatant), specific preparation steps may be required. It is often necessary to dilute samples to fall within the dynamic range of the assay.[4] Avoid repeated freeze-thaw cycles, which can degrade the analyte.[5]

Troubleshooting Guide: Low Signal or Weak Absorbance

A weak or low signal is a common issue encountered during ELISA experiments. In a competitive ELISA like the this compound assay, a low signal in the standards (especially the zero standard) or quality controls is indicative of a problem.

Problem: Weak or No Signal Across the Entire Plate

This suggests a systemic issue with one of the assay components or a procedural step.

Possible Cause 1: Reagent Preparation or Storage Issues

  • Incorrect Reagent Preparation: Reagents may have been prepared incorrectly, diluted improperly, or not allowed to reach room temperature before use.[1][6] All reagents and the microplate should be brought to room temperature (18-25°C) before starting the assay.[1][7][8]

  • Expired or Improperly Stored Reagents: One or more of the kit components may have expired or been stored incorrectly, leading to a loss of activity.[1][2]

  • Contaminated Reagents: Buffers or solutions may have been contaminated, for instance, with sodium azide, which inhibits Horseradish Peroxidase (HRP) activity.[9]

Solutions:

  • Double-check all calculations and dilution steps for standards, controls, and conjugate solutions.

  • Ensure all reagents are at room temperature before use.[1][7]

  • Verify the expiration dates of all kit components.[1]

  • Use fresh, sterile pipette tips for each reagent to avoid cross-contamination.[10][11]

Possible Cause 2: Procedural Errors

  • Incorrect Incubation Times or Temperatures: Incubation times that are too short or temperatures that are too low can lead to incomplete reactions.[7][10][12]

  • Reagents Added in the Wrong Order: The sequence of adding reagents is critical for the assay to work correctly.[6]

  • Insufficient Washing: Inadequate washing between steps can lead to high background noise, but overly aggressive washing can remove the antibody or antigen from the wells.[4][9]

  • Plate Reader Settings: The plate reader may be set to the incorrect wavelength for the substrate used.[4][13]

Solutions:

  • Strictly adhere to the incubation times and temperatures specified in the kit protocol.[12][14]

  • Review the protocol to ensure the correct order of reagent addition.[6]

  • Follow the washing instructions carefully, ensuring complete removal of wash buffer after each step without letting the wells dry out.[2][15]

  • Verify that the plate reader is set to the correct wavelength for the substrate (e.g., 450 nm for TMB with a stop solution).[4]

Possible Cause 3: Issues with the Substrate or Detection

  • Substrate Inactivity: The TMB substrate is light-sensitive and should be protected from light.[16] It should also be prepared fresh if required by the protocol.[12]

  • Stop Solution Not Added or Ineffective: The stop solution stabilizes the color development; if it's not added, the signal may not be read correctly.[12]

Solutions:

  • Protect the TMB substrate from light during incubation.[16]

  • Ensure the stop solution is added to all wells and that the plate is read shortly after.[12][13]

Data Summary: Common Quantitative Parameters to Check
ParameterRecommended Value/StatePotential Impact of Deviation
Reagent Temperature Room Temperature (18-25°C)[1][7]Colder reagents can slow down reaction rates, leading to a weaker signal.
Incubation Times As per kit protocol (e.g., 60-90 min)[17]Too short: Incomplete binding/reaction. Too long: Can increase background.
Incubation Temperature As per kit protocol (e.g., 37°C or RT)[17]Too low: Slower reaction kinetics.
Washing Steps As per kit protocol (e.g., 3-5 times)[2][17]Over-washing can elute bound components.
Plate Reader Wavelength 450 nm for TMB with stop solution[2][4]Incorrect wavelength will result in inaccurate absorbance readings.

Experimental Protocols

Protocol 1: Verifying Reagent Activity

If you suspect a reagent has lost activity, you can perform a simple check:

  • Prepare Positive Control: Prepare the highest concentration standard or a positive control as described in the manual.

  • Coat Plate (if applicable): If not using a pre-coated plate, follow the coating procedure.

  • Add Conjugate: Add the enzyme-conjugated this compound directly to a few wells.

  • Add Substrate: Add the TMB substrate and incubate as per the protocol.

  • Add Stop Solution: Add the stop solution.

  • Read Plate: A strong color development should be observed. If not, the conjugate or substrate may be inactive.

Protocol 2: Optimizing Incubation Time

If you consistently get low signals, you can test if a longer incubation time helps:

  • Set up Assay: Prepare standards and samples as usual.

  • Vary Incubation Time: For the primary incubation step, incubate different sets of wells for the recommended time, 1.5x the recommended time, and 2x the recommended time.

  • Complete Assay: Proceed with the rest of the assay as per the protocol.

  • Analyze Results: Compare the standard curves and signal range for each incubation time to determine the optimal duration.

Visualizations

Troubleshooting Workflow for Low Signal

LowSignalTroubleshooting start Low Signal Detected check_reagents Verify Reagent Preparation and Storage start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_procedure Review Assay Procedure procedure_ok Procedure Correct? check_procedure->procedure_ok check_instrument Check Plate Reader Settings instrument_ok Settings Correct? check_instrument->instrument_ok reagent_ok->check_procedure Yes rerun_assay Prepare Fresh Reagents and Rerun Assay reagent_ok->rerun_assay No procedure_ok->check_instrument Yes modify_procedure Optimize Incubation/ Washing Steps procedure_ok->modify_procedure No correct_settings Correct Settings and Reread Plate instrument_ok->correct_settings No end_fail Contact Technical Support instrument_ok->end_fail Yes, Still Low end_ok Problem Resolved rerun_assay->end_ok modify_procedure->end_ok correct_settings->end_ok CompetitiveELISA cluster_well Microplate Well cluster_reagents Reagents Added Ab Antibody Coated Well Binding Competitive Binding Ab->Binding Sample Sample (Free Antigen) Sample->Binding Conjugate Enzyme-Labeled Antigen Conjugate->Binding Wash Wash Step Binding->Wash Substrate Add Substrate Wash->Substrate Signal Color Development Substrate->Signal

References

Technical Support Center: Improving the Solubility of 3-Epigitoxigenin for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with dissolving 3-Epigitoxigenin for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cardenolide, a type of cardiac glycoside, which are steroid-like natural compounds.[1] Like many cardiac glycosides, it is a poorly water-soluble molecule, which can lead to precipitation when added to aqueous cell culture media.[2][3] This can result in inaccurate dosing and unreliable experimental outcomes. The solubility is largely determined by the aglycone (steroid) part of the molecule, while the sugar moieties, which this compound lacks, typically increase water solubility.[4][5]

Q2: What are the initial signs of compound precipitation in my cell culture?

A2: You can identify precipitation through several visual cues. These include the medium appearing cloudy or hazy, the formation of fine particles or larger crystals, or a change in the color of the medium if the compound is colored.[2][6] It is important to distinguish this from microbial contamination, which might also cause turbidity but is often accompanied by a rapid pH change.[6]

Q3: My this compound solution precipitated after adding it to the cell culture medium. What are the likely causes?

A3: Several factors can cause your compound to precipitate:

  • Poor Aqueous Solubility: This is an inherent property of many organic compounds like this compound.[2]

  • Solvent Shock: When a concentrated stock solution (usually in DMSO) is diluted into the aqueous culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution.[6]

  • High Final Concentration: Exceeding the maximum solubility of this compound in the final culture medium will lead to precipitation.[2]

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can alter the compound's solubility.[6]

  • Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.[2]

Q4: Which solvents are recommended for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds for cell culture.[2] this compound is also soluble in other organic solvents like ethanol, chloroform, dichloromethane, ethyl acetate, and acetone, but DMSO is generally preferred for its high solubilizing power and compatibility with most cell culture assays at low final concentrations.[7]

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1%.[2] While some cell lines can tolerate up to 0.5%, higher concentrations can be toxic and interfere with experimental results.[8][9] It's always best practice to determine the tolerance of your specific cell line to DMSO.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

dot graph TD subgraph "Troubleshooting Flow" A[Start: Precipitation Observed] --> B{Is the final DMSO concentration ≤ 0.1%?}; B -- Yes --> C{Was the stock solution added correctly?}; B -- No --> D[Remake working solution ensuring lower final DMSO %]; C -- Yes --> E{Is the final compound concentration too high?}; C -- No --> F[Add stock dropwise to pre-warmed media while vortexing]; E -- Yes --> G[Determine kinetic solubility via serial dilution]; E -- No --> H{Were there temperature fluctuations?}; H -- Yes --> I[Pre-warm media to 37°C before adding compound]; H -- No --> J[Consider media component interaction. Test in PBS]; end

end Caption: Troubleshooting flowchart for this compound precipitation.

Quantitative Data Summary

The following tables provide reference data for preparing stock solutions and understanding solvent tolerance in cell culture.

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSO to Dissolve 1 mgVolume of DMSO to Dissolve 5 mg
1 mM2.67 mL13.35 mL
5 mM0.53 mL2.67 mL
10 mM0.27 mL1.34 mL
50 mM0.05 mL0.27 mL
Data derived from calculations based on a molecular weight of 374.48 g/mol for this compound.[7]

Table 2: General Solvent Cytotoxicity Thresholds in Cell Culture

SolventRecommended Max ConcentrationNotes
DMSO ≤ 0.5% (v/v) Can induce differentiation in some stem cells. Ideally keep ≤ 0.1%.[9]
Ethanol ≤ 0.5% (v/v) Less toxic than DMSO at higher concentrations for some cell lines.[8][10]
These are general guidelines. The maximum tolerated concentration can vary significantly between cell lines.[8][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or amber glass vial.[2]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 10 mM, add 0.267 mL per 1 mg of compound).[7]

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath and sonicate for a few minutes to ensure the compound is completely dissolved. Visually inspect for any remaining particulates.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store in amber vials at -20°C or -80°C.[11]

Protocol 2: Determining Kinetic Solubility in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Methodology:

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound DMSO stock solution directly into your complete cell culture medium. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., <1 µM). Include a "vehicle control" well with DMSO only (at the highest concentration used).[6]

  • Incubate: Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2, 24, or 48 hours).[6]

  • Assess Precipitation:

    • Visual Inspection: Carefully examine each well under a light microscope for any signs of crystalline or amorphous precipitate.[6]

    • Instrumental Analysis: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in the reading compared to the vehicle control indicates precipitation.[2]

  • Determine Solubility Limit: The highest concentration that shows no significant increase in light scattering or visible precipitate is considered the kinetic solubility limit under your specific experimental conditions.[2]

Signaling Pathway

This compound, as a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump located in the cell membrane.[12][13] This inhibition leads to a cascade of downstream effects.

Signaling_Pathway

References

optimizing incubation time for 3-Epigitoxigenin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 3-Epigitoxigenin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a cytotoxicity assay?

A1: The optimal incubation time for this compound, like other cardiac glycosides, is highly dependent on the cell line and the concentration used. Generally, a time course experiment is recommended to determine the ideal duration. Based on studies with similar cardiac glycosides, incubation times can range from 24 to 72 hours. Shorter incubation times may be sufficient at higher concentrations, while lower concentrations might require longer exposure to observe a significant effect. It is advisable to start with a 48-hour incubation period and optimize from there.[1][2]

Q2: What is the primary mechanism of action of this compound?

A2: The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase pump on the cell membrane.[3][4] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis triggers various downstream signaling pathways that can lead to apoptosis, cell cycle arrest, and inhibition of cell proliferation.[5][6]

Q3: Which signaling pathways are affected by this compound?

A3: this compound, through its interaction with the Na+/K+-ATPase, can modulate several key signaling pathways. The Na+/K+-ATPase acts as a signal transducer, activating pathways such as the Src kinase cascade, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[4][5] This can lead to the activation of the Ras/Raf/MEK/ERK pathway. Additionally, an increase in intracellular calcium and reactive oxygen species (ROS) can trigger stress-related pathways, including the JNK and p38 MAPK pathways.[5] In cancer cells, cardiac glycosides have also been shown to affect HIF-1α and NF-κB signaling.

Q4: How does the effect of this compound vary between different cell lines?

A4: The sensitivity of different cell lines to cardiac glycosides like this compound can vary significantly. This variability can be attributed to differences in the expression levels of the Na+/K+-ATPase α-subunit isoforms, as well as the status of downstream signaling pathways (e.g., mutations in Ras or other pathway components). Therefore, it is crucial to determine the IC50 value of this compound for each specific cell line being investigated.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each replicate.

  • Possible Cause: Edge effects in the microplate.

    • Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or culture medium without cells.

  • Possible Cause: Instability of this compound in culture medium.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: No significant apoptosis is observed after treatment.

  • Possible Cause: Suboptimal concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment. Increase the concentration of this compound and/or extend the incubation period (e.g., up to 72 hours). It's possible that at the tested concentrations and time points, the compound is cytostatic rather than cytotoxic.[1][2]

  • Possible Cause: The chosen apoptosis assay is not sensitive enough or is detecting a late-stage event.

    • Solution: Use a combination of apoptosis assays that detect different markers. For early apoptosis, Annexin V staining is recommended. For later stages, consider a TUNEL assay or a caspase activity assay (e.g., caspase-3/7).[7]

Issue 3: Conflicting results between different viability assays.

  • Possible Cause: Different assays measure different cellular parameters.

    • Solution: Understand the principle of each assay. For example, MTT and MTS assays measure metabolic activity, which may not always directly correlate with cell number if the compound affects mitochondrial function. Assays that measure ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or propidium iodide staining) can provide complementary information.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative IC50 values for the closely related cardiac glycoside, Digitoxin, in various cancer cell lines. These values should be used as a reference, and it is essential to determine the specific IC50 for this compound in your experimental system.

Table 1: Representative IC50 Values for Digitoxin in Cancer Cell Lines (48h Incubation)

Cell LineCancer TypeIC50 (nM)
PC-3Prostate Cancer18
DU145Prostate Cancer25
LNCaPProstate Cancer30
A549Lung Cancer20
H1299Lung Cancer28
MCF-7Breast Cancer15
MDA-MB-231Breast Cancer22

Note: These values are illustrative and can vary based on experimental conditions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK-ATPase NaK-ATPase This compound->NaK-ATPase Inhibits Src Src NaK-ATPase->Src Activates ROS ROS NaK-ATPase->ROS Increases HIF-1a_NF-kB HIF-1α / NF-κB NaK-ATPase->HIF-1a_NF-kB Modulates EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis JNK_p38 JNK/p38 ROS->JNK_p38 JNK_p38->Apoptosis HIF-1a_NF-kB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest HIF-1a_NF-kB->Cell_Cycle_Arrest

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 2. Cell Seeding (Optimize density) Cell_Culture->Cell_Seeding Drug_Preparation 3. Prepare this compound (Serial dilutions) Cell_Seeding->Drug_Preparation Incubation 4. Incubation (Time-course: 24h, 48h, 72h) Drug_Preparation->Incubation Cytotoxicity 5a. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis 5b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data_Acquisition 6. Data Acquisition (Plate reader / Flow cytometer) Cytotoxicity->Data_Acquisition Apoptosis->Data_Acquisition IC50_Calculation 7. IC50 Calculation & Apoptosis Quantification Data_Acquisition->IC50_Calculation

Caption: General experimental workflow for cell-based assays.

Troubleshooting_Logic Start Inconsistent Results Check_Seeding Check Cell Seeding Consistency Start->Check_Seeding Check_Reagent Check Reagent Preparation Start->Check_Reagent Check_Incubation Review Incubation Time/Concentration Start->Check_Incubation Check_Assay Evaluate Assay Method Start->Check_Assay Solution_Seeding Optimize Seeding Protocol Check_Seeding->Solution_Seeding Solution_Reagent Use Fresh Reagents Check_Reagent->Solution_Reagent Solution_Incubation Perform Dose-Response/Time-Course Check_Incubation->Solution_Incubation Solution_Assay Use Orthogonal Assays Check_Assay->Solution_Assay

Caption: Troubleshooting logic for inconsistent assay results.

References

dealing with 3-Epigitoxigenin precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Epigitoxigenin, focusing on the common issue of its precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: this compound is a cardiac glycoside, a class of compounds known to be hydrophobic. Its low solubility in aqueous solutions, such as phosphate-buffered saline (PBS), is the primary reason for precipitation. This issue is often exacerbated when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, causing the compound to crash out of solution.

Q2: What is the best solvent to dissolve this compound for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for dissolving hydrophobic compounds like this compound. DMSO is often preferred as it is generally well-tolerated by many cell lines at low concentrations.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize cytotoxic effects.[1][2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1][3]

Q4: How can I increase the solubility of this compound in my aqueous experimental solution?

A4: Several methods can be employed to enhance the solubility of this compound:

  • Use of Co-solvents: As mentioned, preparing a concentrated stock in a water-miscible organic solvent like DMSO or ethanol is the first step.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[4][5][6]

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. However, the effect of pH on this compound solubility is not well-documented and would need to be determined empirically. It is also critical to ensure the chosen pH is compatible with your experimental system.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound should be stored in tightly sealed vials at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to prepare small aliquots.

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your experiments.

Problem: Precipitation observed immediately upon dilution of the stock solution into aqueous buffer.
Potential Cause Suggested Solution
Low Aqueous Solubility The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solvent Shock Rapid dilution of the organic stock solution into the aqueous buffer can cause localized high concentrations and immediate precipitation.
Incorrect Dilution Technique Adding the aqueous buffer to the concentrated stock can also induce precipitation.
Problem: Precipitation observed over time in the final experimental solution.
Potential Cause Suggested Solution
Metastable Solution The initial solution may have been supersaturated and is now precipitating to reach equilibrium.
Temperature Changes Changes in temperature can affect the solubility of the compound.
Interaction with Buffer Components Components of the buffer or cell culture medium may interact with this compound, reducing its solubility.

Quantitative Data Summary

Table 1: General Solubility of Hydrophobic Compounds in Common Solvents

SolventGeneral SolubilityNotes
DMSO HighRecommended for initial stock solution preparation.
Ethanol Moderate to HighAn alternative to DMSO for stock solutions.
Methanol ModerateCan also be used for stock solutions.
Water Very LowThe primary reason for precipitation in aqueous buffers.
PBS (pH 7.4) Very LowPrecipitation is common upon dilution of organic stocks.

Table 2: Recommended Maximum DMSO Concentration in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationReference
Most Cancer Cell Lines≤ 0.1%[1][2]
Some Robust Cell LinesUp to 1% (requires validation)[1][3]
Primary Cells≤ 0.1% (often more sensitive)[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
  • Pre-warm Buffer: Warm the aqueous buffer (e.g., PBS or cell culture medium) to the experimental temperature (e.g., 37°C).

  • Vortexing: While vigorously vortexing the pre-warmed buffer, slowly add the required volume of the this compound stock solution drop-wise into the center of the vortex. This rapid mixing helps to minimize localized high concentrations and reduce the risk of precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is within the tolerated limits for your experimental system.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a co-precipitation method to prepare a this compound/HP-β-CD inclusion complex.

  • Prepare Solutions:

    • Dissolve the desired amount of this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

    • In a separate container, dissolve HP-β-CD in distilled water. A common molar ratio to start with is 1:1 (this compound:HP-β-CD).

  • Mixing: Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Evaporation: Remove the organic solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitution: The lyophilized powder can then be dissolved in the desired aqueous buffer for your experiment. The solubility should be significantly enhanced.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot add_stock Add Stock Drop-wise aliquot->add_stock prewarm Pre-warm Aqueous Buffer vortex Vortex Buffer prewarm->vortex experiment Perform Experiment vortex->experiment add_stock->vortex

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO concentration > 0.1%? check_conc->check_dmso No reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was dilution performed correctly? check_dmso->check_dilution No optimize_dmso Optimize DMSO concentration (Vehicle Control) check_dmso->optimize_dmso Yes use_cyclodextrin Consider using cyclodextrins check_dilution->use_cyclodextrin Yes, but still precipitates improve_dilution Add stock to vortexing buffer check_dilution->improve_dilution No

Caption: Troubleshooting logic for this compound precipitation.

na_k_atpase_pathway cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Epigitoxigenin This compound Epigitoxigenin->NaK_ATPase Inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

References

reducing background noise in 3-Epigitoxigenin enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing enzymatic assays to study 3-Epigitoxigenin, a cardiac glycoside. The primary focus is on the Na+/K+-ATPase inhibition assay, the standard method for determining the activity of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic assay for determining the activity of this compound?

The most common and functionally relevant enzymatic assay for this compound and other cardiac glycosides is the Na+/K+-ATPase inhibition assay. This assay measures the ability of the compound to inhibit the activity of the Na+/K+-ATPase enzyme, which is its biological target.[1][2][3][4][5] The activity of the enzyme is typically determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[6]

Q2: What is the mechanism of inhibition of Na+/K+-ATPase by this compound?

This compound, like other cardiac glycosides, binds to the extracellular side of the α-subunit of the Na+/K+-ATPase.[1][5] This binding stabilizes the enzyme in its E2-P conformation, preventing the dephosphorylation and release of K+ ions into the cell. This disruption of the enzyme's catalytic cycle leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.

Na+/K+-ATPase Catalytic Cycle and Inhibition by Cardiac Glycosides

Na+/K+-ATPase Catalytic Cycle and Cardiac Glycoside Inhibition E1_ATP E1-ATP (High affinity for Na+) E1_P_3Na E1~P(3Na+) E1_ATP->E1_P_3Na 3Na+ in ATP Hydrolysis E2_P_3Na E2-P(3Na+) E1_P_3Na->E2_P_3Na Conformational Change E2_P E2-P (High affinity for K+ and Cardiac Glycosides) E2_P_3Na->E2_P 3Na+ out E2_P_2K E2-P(2K+) E2_P->E2_P_2K 2K+ in E2_2K E2(2K+) E2_P_2K->E2_2K Dephosphorylation E2_2K->E1_ATP ATP binds Conformational Change 2K+ out Inhibitor This compound (Cardiac Glycoside) Inhibitor->E2_P Binding and Stabilization of E2-P State

Caption: Inhibition of the Na+/K+-ATPase cycle by this compound.

Q3: Are there potential issues with cross-reactivity when using immunoassays for cardiac glycosides?

Yes, cross-reactivity is a significant consideration. Immunoassays for digoxin, a commonly measured cardiac glycoside, can show varying degrees of cross-reactivity with other cardiac glycosides and their metabolites.[7][8] The extent of cross-reactivity can depend on the specific antibody and the assay format used.[9] If you are working with samples that may contain multiple cardiac glycosides, it is crucial to validate the specificity of your immunoassay or use a functional assay like the Na+/K+-ATPase inhibition assay for more accurate quantification of biological activity.

Q4: Is this compound autofluorescent?

There is no readily available evidence to suggest that this compound is inherently autofluorescent. However, when using fluorescence-based assays, it is important to consider the potential for autofluorescence from other components in the sample, such as those found in tissue homogenates. Myocardial tissue, for instance, contains structures that can autofluoresce. Researchers should always run appropriate controls to account for background fluorescence.

Troubleshooting Guide

High background noise is a common issue in enzymatic assays. The following guide addresses specific problems you may encounter during your this compound Na+/K+-ATPase inhibition assay.

Troubleshooting Workflow for High Background Noise

Troubleshooting High Background in Na+/K+-ATPase Assays Start High Background Signal Observed Check_Controls Review Controls: - No Enzyme Control - No Substrate Control - Ouabain Control Start->Check_Controls High_No_Enzyme Is 'No Enzyme' control high? Check_Controls->High_No_Enzyme Phosphate_Contamination Potential Phosphate Contamination High_No_Enzyme->Phosphate_Contamination Yes High_Ouabain Is Ouabain control showing high residual activity? High_No_Enzyme->High_Ouabain No Clean_Glassware Use phosphate-free detergents and rinse thoroughly with ultrapure water. Phosphate_Contamination->Clean_Glassware Check_Reagents Use fresh, high-purity reagents and ultrapure water. Phosphate_Contamination->Check_Reagents Resolved Background Noise Reduced Clean_Glassware->Resolved Check_Reagents->Resolved Other_ATPases Presence of other ATPases High_Ouabain->Other_ATPases Yes Assay_Conditions Review Assay Conditions High_Ouabain->Assay_Conditions No Optimize_Ouabain Ensure optimal Ouabain concentration (typically 1 mM). Other_ATPases->Optimize_Ouabain Sample_Purity Consider sample purification to remove interfering enzymes. Other_ATPases->Sample_Purity Optimize_Ouabain->Resolved Sample_Purity->Resolved Check_pH Verify optimal pH (7.2-7.4). Assay_Conditions->Check_pH Check_Temp Ensure stable temperature (37°C). Assay_Conditions->Check_Temp Check_Ions Confirm optimal ion concentrations. Assay_Conditions->Check_Ions Check_pH->Resolved Check_Temp->Resolved Check_Ions->Resolved

References

Technical Support Center: 3-Epigitoxigenin Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Epigitoxigenin in long-term experimental settings. It includes frequently asked questions, troubleshooting guides, and standardized protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability critical for long-term experiments? A1: this compound is a cardenolide, a type of steroid found in plants of the Digitalis genus. Like other cardiac glycosides, it acts by inhibiting the Na+/K+-ATPase pump in cells[1]. Its stability is paramount in long-term experiments because any degradation can lead to a loss of biological activity, the appearance of confounding degradation products, and ultimately, to unreliable and irreproducible data.

Q2: What are the recommended storage conditions for this compound stock solutions? A2: For long-term storage, this compound should be stored desiccated at -20°C. Stock solutions prepared in appropriate solvents can be stored at temperatures below -20°C for several months[2].

Q3: What are the primary factors that can cause this compound to degrade in an experimental solution? A3: The stability of cardiac glycosides like this compound can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the steroid core (aglycone)[3].

  • Temperature: Elevated temperatures accelerate chemical degradation pathways[4][5].

  • Oxidation: The steroid structure can be susceptible to oxidative stress, leading to modifications that alter its activity[4].

  • Light: Photodegradation can occur with prolonged exposure to certain wavelengths of light. It is a common practice to protect sensitive compounds from light during storage and experiments.

  • Solvent: The choice of solvent is critical. While soluble in DMSO, Chloroform, and other organic solvents, its stability in aqueous buffers over long periods must be experimentally verified[2][6].

Q4: How can I detect if my this compound has degraded? A4: Degradation can be detected by observing a loss of expected biological effect in your assays. For a definitive assessment, analytical techniques are required. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[7][8] This method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.

Q5: My experiment shows an unexpected increase in this compound concentration over time. What could be the cause? A5: An increase in this compound could indicate that it is a metabolic product of another compound in your experimental system. For instance, studies on liver microsomes have shown that digitoxigenin can be metabolized into other compounds, including this compound[2]. If your system contains a potential precursor, you may observe the formation of this compound over time.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

ProblemPotential CausesRecommended Solutions
Inconsistent or Diminished Biological Effect 1. Degradation of stock solution due to improper storage. 2. Degradation of the compound in the working/experimental buffer. 3. Repeated freeze-thaw cycles of the stock solution.1. Confirm stock solutions are stored at or below -20°C and protected from light[2]. 2. Prepare fresh working solutions for each experiment. 3. Perform a stability study of this compound in your specific experimental medium (see Protocol 2). 4. Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles.
Appearance of New Peaks in HPLC Analysis 1. Formation of degradation products from hydrolysis, oxidation, or photolysis[4][9]. 2. Interaction with other components in the experimental medium (e.g., excipients, media components).1. Use a validated, stability-indicating HPLC method to identify and separate degradation products[7]. 2. Conduct a forced degradation study (see Protocol 3) to help identify potential degradation products. 3. Ensure all experimental samples are protected from light and consider de-gassing buffers to minimize oxidation.
High Variability Between Replicates 1. Inconsistent sample handling and preparation. 2. Fluctuations in experimental conditions (pH, temperature) between samples[5]. 3. Non-homogenous dissolution of the compound in the working solution.1. Standardize all sample preparation and handling procedures. 2. Use calibrated equipment and ensure consistent environmental conditions for all replicates. 3. After dilution, ensure the working solution is thoroughly mixed. Warming the tube to 37°C and using an ultrasonic bath can aid solubility[2].

Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results Observed check_stock 1. Assess Stock Solution start->check_stock is_stock_ok Is Stock Stored Correctly (< -20°C, Desiccated)? check_stock->is_stock_ok check_handling 2. Review Handling is_stock_ok->check_handling Yes new_stock Prepare Fresh Stock Solution & Aliquot is_stock_ok->new_stock No is_handling_ok Fresh Working Solutions? Minimal Freeze-Thaw? check_handling->is_handling_ok check_conditions 3. Evaluate Assay Conditions is_handling_ok->check_conditions Yes improve_handling Refine Dilution Protocol Use Fresh Solutions is_handling_ok->improve_handling No is_conditions_ok Is Compound Stable in Assay Buffer (pH, Temp)? check_conditions->is_conditions_ok re_run Standardize Protocol and Re-run Experiment is_conditions_ok->re_run Yes run_stability_study Run Stability Study in Assay Medium (See Protocol 2) is_conditions_ok->run_stability_study No new_stock->check_handling improve_handling->check_conditions run_stability_study->re_run

Caption: A workflow for troubleshooting inconsistent experimental results.

Experimental Protocols & Data

Data Summary Tables

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale & Reference
Solid Compound Store desiccated at -20°C.To prevent degradation from moisture and heat over long periods.
Stock Solution Store in an appropriate solvent (e.g., DMSO) at ≤ -20°C. Can be stable for several months.Minimizes degradation in solution for long-term storage[2].
Working Solution Prepare fresh from stock for each experiment.Ensures consistent concentration and minimizes degradation in aqueous buffers.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Use of appropriate solvents is key for creating a stable stock solution[2].
Handling To improve solubility, warm tube at 37°C and use an ultrasonic bath briefly. Aliquot stock to avoid freeze-thaw cycles.Ensures complete dissolution and maintains stock integrity[2].

Table 2: Key Factors Influencing Stability in Experimental Solutions

FactorInfluence on StabilityMitigation Strategy
pH Extremes can cause hydrolysis.Maintain experimental solution at a stable, neutral pH using a suitable buffer.
Temperature Higher temperatures accelerate degradation.Conduct experiments at a controlled, consistent temperature. Avoid unnecessary heat exposure.
Light Can cause photodegradation.Protect solutions from direct light using amber vials or by covering containers with foil.
Oxygen Can cause oxidative degradation.For highly sensitive, long-term experiments, consider using de-gassed buffers.
Protocol 1: Preparation of this compound Working Solutions
  • Equilibration: Allow the solid this compound and the chosen solvent (e.g., HPLC-grade DMSO) to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution Preparation: Accurately weigh the solid compound and dissolve it in the solvent to create a concentrated stock solution (e.g., 10 mM). If needed, gently warm to 37°C and use an ultrasonic bath to ensure complete dissolution[2].

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, tightly sealed vials.

  • Storage: Store all aliquots at -20°C or below[2].

  • Working Solution Preparation: For each experiment, thaw one aliquot of the stock solution. Dilute it to the final desired concentration in your pre-equilibrated experimental buffer or medium. Mix thoroughly.

  • Usage: Use the prepared working solution immediately. Do not store diluted aqueous solutions for extended periods unless their stability has been verified.

Protocol 2: Basic Stability Assessment in Experimental Medium

This protocol helps determine the stability of this compound in your specific experimental buffer over time.

  • Preparation: Prepare a working solution of this compound in your experimental medium at the highest concentration you plan to use.

  • Incubation: Dispense the solution into multiple sealed, light-protected containers. Store them under your exact experimental conditions (e.g., 37°C incubator).

  • Time Points: At designated time points (e.g., 0h, 2h, 4h, 8h, 24h, 48h), remove one container.

  • Analysis: Immediately analyze the sample using a stability-indicating HPLC method to determine the concentration of intact this compound.

  • Evaluation: Plot the concentration of this compound versus time. A significant decrease in concentration indicates instability under the tested conditions. A loss of >10% is often considered significant.

Forced Degradation Study Workflow

Forced degradation (or stress testing) is crucial for developing a stability-indicating analytical method, as it deliberately creates degradation products.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analyze Analyze All Samples with Developed HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Method Specificity analyze->evaluate pass Method is Stability-Indicating: Degradant peaks are resolved from main peak. evaluate->pass Yes fail Modify HPLC Method (e.g., change mobile phase, gradient, column) and repeat. evaluate->fail No

Caption: Workflow for a forced degradation study.

References

overcoming 3-Epigitoxigenin cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to cross-reactivity in cardiac glycoside immunoassays, with a specific focus on interference from compounds like 3-Epigitoxigenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cross-reactivity in our digoxin immunoassay?

A1: this compound is a cardiac glycoside, a class of naturally occurring or synthetic compounds that affect the contractility of the heart muscle. It is structurally very similar to other cardiac glycosides like digoxigenin (the aglycone of digoxin) and gitoxigenin. Immunoassays rely on antibodies to recognize and bind to a specific molecule.[1] However, if the antibody is not perfectly specific, it can mistakenly bind to other molecules that have a similar shape or chemical structure. This phenomenon is known as cross-reactivity.[2][3]

The structural similarity between this compound and the target analyte of your immunoassay (e.g., digoxin) is the primary cause of cross-reactivity. The antibody's binding site, or paratope, may recognize a shared structural feature (epitope) on both molecules, leading to an inaccurate, often falsely elevated, measurement of your target analyte.[2][4]

Q2: How significant is the cross-reactivity of various metabolites in commercial immunoassays?

A2: The degree of cross-reactivity is highly dependent on the specific antibody used in the assay kit.[1] Different manufacturers use different monoclonal or polyclonal antibodies, leading to variable performance.[5][6][7] For instance, some monoclonal antibodies show high specificity for digoxin and its active metabolites, while others may cross-react significantly with inactive metabolites or related compounds.[8][9] This variability can lead to discrepancies in measured digoxin values when analyzing the same sample with different kits.[6]

Q3: What is the difference between monoclonal and polyclonal antibodies in the context of cross-reactivity?

A3:

  • Monoclonal Antibodies (mAbs): These are produced from a single clone of B-cells and recognize a single, specific epitope on an antigen. This high specificity generally leads to lower cross-reactivity.[2] Immunoassays developed with highly specific monoclonal antibodies are often preferred for therapeutic drug monitoring to minimize interference.[7][8]

  • Polyclonal Antibodies (pAbs): These are a mixture of antibodies produced by different B-cell clones and can recognize multiple epitopes on the same antigen. While this can increase the sensitivity of an assay, it also increases the likelihood of binding to structurally similar, non-target molecules, resulting in higher cross-reactivity.[2]

The choice between monoclonal and polyclonal antibodies is a critical step in immunoassay development to balance sensitivity and specificity.[2][5]

Troubleshooting Guide

Problem: My immunoassay results are unexpectedly high and inconsistent with the clinical picture or expected concentrations. I suspect cross-reactivity from an unknown compound like this compound.

Here are the steps to diagnose and mitigate the issue:

Step 1: Confirming the Interference

Q: How can I confirm that cross-reactivity is the cause of my erroneous results?

A: Two common laboratory procedures can help identify interference:

  • Serial Dilution (Linearity Test): Dilute the sample serially with a validated, analyte-free matrix (e.g., drug-free serum). If a cross-reacting substance is present, the measured analyte concentration will not decrease linearly with the dilution factor.[10] A non-linear response upon dilution is a strong indicator of interference.

  • Spike and Recovery: Spike a known, low concentration of your target analyte (e.g., digoxin) into the sample matrix . Also, spike the same amount into the standard assay buffer as a control. If the percentage of the analyte "recovered" (measured) in the sample matrix is significantly different from the control (typically outside an 80-120% range), it suggests that something in the matrix is interfering with the assay.

Step 2: Mitigating Cross-Reactivity

Q: What immediate actions can I take to reduce cross-reactivity in my current assay?

A:

  • Antibody Selection: The most effective solution is to switch to an immunoassay that uses a more specific antibody.[2][7] Review product datasheets and literature for cross-reactivity data against a panel of related compounds. Assays with minimal cross-reactivity to digitoxin and other digoxin metabolites are preferable.[1][7][8]

  • Sample Pre-treatment: Physically removing the interfering substances before running the immunoassay is a highly effective strategy. Solid-Phase Extraction (SPE) is a common technique for this purpose.[11]

Q: Can you provide a protocol for sample cleanup using Solid-Phase Extraction (SPE)?

A: Yes, the following is a general protocol for extracting cardiac glycosides from serum, which can be adapted to remove interfering compounds.

Experimental Protocol: Solid-Phase Extraction (SPE) of Cardiac Glycosides

This protocol is adapted from methods designed for isolating cardiac glycosides from biological matrices.[11]

Objective: To separate the target analyte (e.g., digoxin) from structurally similar interfering compounds (e.g., this compound) in a serum sample prior to immunoassay analysis.

Materials:

  • SPE Columns: Oasis HLB (3 cc, 60 mg) or equivalent reversed-phase columns.

  • Sample: Serum or plasma.

  • Reagents: Methanol (HPLC grade), Water (purified, e.g., Milli-Q), 0.1 M Ammonium Acetate solution (pH adjusted to 9.5), Chloroform:2-propanol (95:5 v/v).

  • Equipment: SPE vacuum manifold, sample collection tubes, nitrogen evaporator.

Procedure:

  • Column Conditioning:

    • Add 1 mL of methanol to the SPE column and allow it to pass through.

    • Add 1 mL of purified water and allow it to pass through.

    • Add 3 mL of 0.1 M ammonium acetate solution (pH 9.5) and allow it to pass through. Do not let the column run dry.

  • Sample Loading:

    • Pre-treat the serum sample by diluting it 1:1 with 0.1 M ammonium acetate solution (pH 9.5).

    • Load the pre-treated sample onto the conditioned SPE column. Allow the sample to drain slowly by gravity or with gentle vacuum.

  • Washing (Interference Removal):

    • Wash the column with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove polar, non-retained impurities.

    • Dry the column under maximum vacuum for at least 2 minutes to remove any residual aqueous solution.

  • Elution (Analyte Recovery):

    • Place clean collection tubes inside the manifold.

    • Elute the target cardiac glycosides with 3 mL of chloroform:2-propanol (95:5).

  • Solvent Evaporation & Reconstitution:

    • Evaporate the eluate to dryness at approximately 25-30°C under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known, small volume of the immunoassay buffer. The sample is now ready for analysis.

Step 3: Validating the Solution

Q: How do I validate that my chosen mitigation strategy is working?

A: After implementing a solution (e.g., switching assays or using SPE), you must re-validate.

  • Protocol: Assessing Cross-Reactivity

    • Prepare Standards: Create a standard curve for your primary analyte (e.g., digoxin).

    • Prepare Cross-Reactant Solutions: Prepare a series of dilutions for the suspected cross-reacting compound (e.g., this compound, or a structurally similar compound if this compound is not available).

    • Perform Assay: Run the immunoassay with the cross-reactant solutions as if they were the primary analyte.

    • Calculate IC50: Determine the concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50). Do the same for the primary analyte.

    • Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) * 100

A lower percentage indicates higher specificity and less interference.

Data Presentation: Cross-Reactivity of Digoxin Metabolites

The following tables summarize reported cross-reactivity data for various digoxin metabolites in different commercial immunoassays. While direct data for this compound is not widely published, the data for structurally related compounds like Digoxigenin and Digitoxin illustrate the variability in assay specificity.

Table 1: Cross-Reactivity (%) in Various Immunoassays

CompoundACS Assay[1][8]TDx Assay[1][8]Stratus Assay[1][8]
Digoxin 100 100 100
Digoxigenin0.7103108
Digoxigenin bisdigitoxoside769898
Digoxigenin monodigitoxoside91101102
Dihydrodigoxin1.21.11.1

Table 2: Cross-Reactivity (%) in Elecsys Digoxin Immunoassay [10]

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
Digoxin -100
Digoxigenin6< 50
Dihydrodigoxin1000< 20
Digitoxin250< 2
Digitoxigenin250< 5

Visualizations

Structural Similarities of Cardiac Glycosides

The diagram below illustrates the structural similarities between the aglycones (the core steroid structure without sugar moieties) of Digoxin, Gitoxigenin, and Digitoxin. This compound is an epimer of Gitoxigenin, meaning it differs only in the 3D orientation of a single hydroxyl group, making it highly similar and prone to cross-reactivity.

G cluster_digoxigenin Digoxigenin (from Digoxin) cluster_gitoxigenin Gitoxigenin (Structurally related to this compound) cluster_digitoxigenin Digitoxigenin (from Digitoxin) img1 B Difference at C-12 (-OH group) img1->B img2 C Difference at C-16 (-OH group) img2->C img3 A Shared Steroid Backbone A->img1 Common Structure A->img2 Common Structure A->img3 Common Structure

Caption: Structural similarity is the root cause of cross-reactivity.

Troubleshooting Workflow for Suspected Cross-Reactivity

This workflow provides a logical sequence of steps to identify and resolve immunoassay interference.

G start Unexpectedly High or Inconsistent Results check1 Perform Serial Dilution Test start->check1 decision1 Is Result Linear? check1->decision1 result1 No Interference Likely. Check other variables (e.g., calibration, reagents). decision1->result1  Yes result2 Cross-Reactivity Confirmed decision1->result2  No action1 Option 1: Change Immunoassay result2->action1 action2 Option 2: Implement Sample Cleanup result2->action2 sub_action1 Select assay with validated low cross-reactivity action1->sub_action1 sub_action2 Use Solid-Phase Extraction (SPE) or other purification method action2->sub_action2 validate Validate New Method (Spike & Recovery, Linearity) sub_action1->validate sub_action2->validate end Report Accurate Results validate->end

Caption: A step-by-step workflow to diagnose and solve interference.

Antibody Specificity and Cross-Reactivity

This diagram illustrates the concept of how specific (monoclonal) and less specific (polyclonal) antibodies interact with the target analyte and a cross-reacting molecule.

G cluster_specific High Specificity (e.g., Monoclonal Ab) cluster_less_specific Lower Specificity (e.g., Polyclonal Ab) mAb Specific Antibody target1 Target Analyte (e.g., Digoxin) mAb->target1 Binds cross_reactant1 Cross-Reactant (e.g., this compound) mAb->cross_reactant1 No Binding pAb Less Specific Antibody target2 Target Analyte (e.g., Digoxin) pAb->target2 Binds cross_reactant2 Cross-Reactant (e.g., this compound) pAb->cross_reactant2 Binds (Cross-Reacts)

References

minimizing off-target effects of 3-Epigitoxigenin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Epigitoxigenin in cellular models. Our aim is to help you minimize off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside. Its primary and well-established mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1][2][3] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels.[1] This rise in intracellular calcium is the basis for the cardiotonic effects of cardiac glycosides.

Q2: What are the known off-target effects of cardiac glycosides like this compound?

Beyond their primary target, the Na+/K+-ATPase, cardiac glycosides have been reported to have several off-target effects, which can be a source of experimental variability and misinterpretation. These include:

  • Interaction with other ion channels: Certain cardiac glycosides have been shown to inhibit potassium channels, such as the K2P3.1 (TASK-1) channels, and to form transmembrane calcium channels, directly affecting cellular calcium influx.[4][5][6]

  • Modulation of signaling pathways: Inhibition of the Na+/K+-ATPase can trigger various downstream signaling cascades, independent of the ion concentration changes.[7]

  • Binding to other cellular proteins: Proteomic studies on cardiac glycosides like digitoxin have identified potential off-target protein interactions, including with metabolic enzymes and other cellular components.[8]

Q3: How can I minimize the off-target effects of this compound in my cell-based assays?

Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Dose-response experiments: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target proteins.

  • Use of appropriate controls: Include negative controls (vehicle-treated cells) and positive controls (compounds with a known, specific mechanism of action) to differentiate on-target from off-target effects.

  • Orthogonal assays: Validate your findings using multiple, independent assay formats that measure different aspects of the cellular response.

  • Target engagement confirmation: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, the Na+/K+-ATPase, at the concentrations used in your experiments.[9][10][11]

Q4: At what concentration should I use this compound in my cellular experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is essential to perform a dose-response curve for each new cell line and experimental setup. As a starting point, you can refer to published studies using similar cardiac glycosides, but empirical determination of the optimal concentration range is critical.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell toxicity at concentrations expected to be non-toxic. Off-target effects leading to apoptosis or necrosis.1. Perform a detailed cytotoxicity assay (e.g., LDH release or Annexin V/PI staining) to determine the IC50 value. 2. Investigate the mechanism of cell death (e.g., caspase activation assays). 3. Lower the concentration of this compound and/or reduce the treatment duration.
Inconsistent or variable results between experiments. 1. Cell passage number and health. 2. Inconsistent compound preparation. 3. Off-target effects influencing cellular homeostasis.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[12] 2. Prepare fresh stock solutions of this compound and ensure proper storage. 3. Consider using a more specific inhibitor of the Na+/K+-ATPase as a control, if available.
Unexpected changes in cellular metabolism (e.g., altered glycolysis). Potential off-target interaction with metabolic enzymes.1. Investigate key metabolic pathways using targeted assays (e.g., lactate production, oxygen consumption rate). 2. Consider proteomic analysis to identify potential off-target metabolic enzymes.
Observed cellular phenotype is not consistent with Na+/K+-ATPase inhibition alone. Engagement of other ion channels or signaling pathways.1. Use specific ion channel blockers to investigate the involvement of other channels (e.g., potassium or calcium channel blockers). 2. Perform pathway analysis using techniques like Western blotting for key signaling proteins.

Experimental Protocols

Cytotoxicity Assay using Propidium Iodide (PI) Staining

This protocol provides a method to assess cell membrane integrity as an indicator of cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining: Prepare a working solution of Propidium Iodide (PI) at 1 µg/mL in PBS.

  • Incubation: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the PI staining solution to each well. Incubate for 15 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation of ~535 nm and an emission of ~617 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Caspase-3 Activation Assay

This protocol measures the activity of caspase-3, a key effector in apoptosis.

  • Cell Treatment: Treat cells with this compound as described in the cytotoxicity assay protocol.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. Follow the manufacturer's instructions to measure the cleavage of a caspase-3-specific substrate.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample. Express the results as fold-change relative to the vehicle-treated control.

Data Presentation

Table 1: Reported Off-Target Interactions of Cardiac Glycosides

Compound Off-Target Effect Cellular Model/System
Digitoxin, DigoxinK2P3.1 (TASK-1) Potassium ChannelInhibitionXenopus laevis oocytes
DigitoxinTransmembrane Calcium ChannelsFormationPlanar phospholipid bilayers and intact cells
Digitoxin, Digoxin, OuabainPKM2, ANXA2, SLC16A1, GOT2, GLUD1Altered Protein SolubilityCancer cell lines

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NaK-ATPase NaK-ATPase This compound->NaK-ATPase Inhibition Na_in [Na+]i NaK-ATPase->Na_in Increase NaCa-Exchanger NaCa-Exchanger Ca_in [Ca2+]i NaCa-Exchanger->Ca_in Increase Na_in->NaCa-Exchanger Altered Gradient Cellular_Effects On-Target Cellular Effects (e.g., Inotropy) Ca_in->Cellular_Effects

Caption: Primary signaling pathway of this compound.

Experimental_Workflow Start Start Dose_Response Dose-Response Curve (Cytotoxicity Assay) Start->Dose_Response Select_Concentration Select Non-Toxic Concentration Range Dose_Response->Select_Concentration On_Target_Assay On-Target Functional Assay (e.g., Na+/K+-ATPase activity) Select_Concentration->On_Target_Assay Off_Target_Screen Off-Target Profiling (CETSA, Proteomics) Select_Concentration->Off_Target_Screen Analyze_Data Data Analysis and Interpretation On_Target_Assay->Analyze_Data Validate_Hits Validate Off-Target Hits (Orthogonal Assays) Off_Target_Screen->Validate_Hits Validate_Hits->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow to minimize off-target effects.

Troubleshooting_Logic High_Toxicity High Cell Toxicity? Lower_Conc Lower Concentration High_Toxicity->Lower_Conc Yes Inconsistent_Results Inconsistent Results? High_Toxicity->Inconsistent_Results No Check_Apoptosis Check for Apoptosis (Caspase Assay) Lower_Conc->Check_Apoptosis Check_Cells Check Cell Health & Passage Number Inconsistent_Results->Check_Cells Yes Unexpected_Phenotype Unexpected Phenotype? Inconsistent_Results->Unexpected_Phenotype No Fresh_Compound Prepare Fresh Compound Check_Cells->Fresh_Compound Investigate_Off_Targets Investigate Off-Targets (Ion Channels, Proteomics) Unexpected_Phenotype->Investigate_Off_Targets Yes

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Synthesis of Steroid Epimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of steroid epimers, with a focus on improving the yield of reactions that invert the stereochemistry of secondary alcohols, such as in the synthesis of 3-Epigitoxigenin.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for inverting the stereochemistry of a secondary alcohol on a steroid backbone to obtain its epimer?

A1: The most prevalent and effective method for inverting the stereochemistry of a secondary alcohol on a complex molecule like a steroid is the Mitsunobu reaction.[1][2][3] This reaction utilizes a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol.[4] A suitable nucleophile then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter.[2][3]

Q2: What are the critical parameters to control for a successful Mitsunobu reaction on a sterically hindered steroid alcohol?

A2: For sterically hindered substrates, several parameters are crucial:

  • Reagent Stoichiometry: An excess of phosphine and azodicarboxylate (typically 1.5 to 2.5 equivalents) is often required to drive the reaction to completion.[5]

  • Order of Addition: The order of reagent addition can significantly impact the yield. A common and often successful method is to dissolve the steroid, the acidic nucleophile, and triphenylphosphine in a suitable solvent, cool the mixture to 0°C, and then slowly add the azodicarboxylate.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensuring the absence of water is critical, as it can consume the reagents and lead to side reactions.[5]

  • Acidity of the Nucleophile: The pKa of the nucleophilic acid should ideally be below 13 to ensure it can effectively protonate the azodicarboxylate and participate in the reaction.[4] For sterically hindered alcohols, using a more acidic nucleophile, such as p-nitrobenzoic acid, can improve yields.[1][6]

Q3: How can I effectively purify the desired epimer from the starting material and reaction byproducts?

A3: Purification of steroid diastereomers typically requires chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, is a powerful method for separating epimers.[7] Supercritical fluid chromatography (SFC) has also been shown to be effective for resolving steroid saponin diastereomers and can be a complementary technique.[8] For larger scale purifications, column chromatography on silica gel is a standard approach, though it may require careful optimization of the solvent system to achieve good separation.

Troubleshooting Guides

Problem 1: Low Yield of the Inverted Product in a Mitsunobu Reaction
Potential Cause Suggested Solution
Steric Hindrance Increase the excess of Mitsunobu reagents (PPh₃ and DIAD/DEAD) to 3-5 equivalents. Consider using a less bulky phosphine reagent if available. The reaction may require elevated temperatures and longer reaction times.
Poor Nucleophilicity/Acidity Switch to a more acidic nucleophile. For example, if using benzoic acid, try p-nitrobenzoic acid.[1][6] The increased acidity can accelerate the reaction.
Reagent Quality Ensure that the triphenylphosphine is not oxidized to triphenylphosphine oxide and that the azodicarboxylate is fresh. The quality of reagents can be checked by NMR.[5]
Presence of Water Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]
Incorrect Order of Addition Try pre-forming the betaine by mixing triphenylphosphine and the azodicarboxylate at 0°C before adding the steroid alcohol and then the nucleophile.[4]
Problem 2: Formation of Significant Side Products
Potential Cause Side Product Identity Suggested Solution
Elimination Dehydrated steroid (alkene)This is more common with secondary alcohols that have an adjacent proton in an anti-periplanar arrangement. Use milder reaction conditions (lower temperature) and a less basic nucleophile if possible.
Reaction with Azodicarboxylate Azodicarboxylate adduct with the steroidThis can occur if the primary nucleophile is not acidic enough or is sterically hindered.[4] Ensure the pKa of your nucleophile is appropriate.
Unreacted Starting Material Starting steroid alcoholThis points to an incomplete reaction. Refer to the troubleshooting guide for low yield.
Epimerization of Adjacent Centers Diastereomers other than the desired productWhile less common, enolizable protons adjacent to carbonyl groups on the steroid backbone could lead to epimerization under certain conditions. Ensure the reaction conditions are not basic.

Experimental Protocols

General Protocol for Mitsunobu Inversion of a Steroid Secondary Alcohol
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the steroid alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude ester intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., methanol/THF mixture) and add a base (e.g., lithium hydroxide or potassium carbonate) to hydrolyze the ester.

  • Final Purification: After the hydrolysis is complete, neutralize the reaction mixture and extract the desired epimeric alcohol. Purify the final product by column chromatography or preparative HPLC.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Model Steroid Epimerization
Entry Phosphine (eq.) Azodicarboxylate (eq.) Nucleophile (eq.) Solvent Temperature (°C) Yield (%)
1PPh₃ (1.5)DIAD (1.5)Benzoic Acid (1.5)THF2545
2PPh₃ (2.5)DIAD (2.5)Benzoic Acid (2.5)THF2560
3PPh₃ (2.5)DIAD (2.5)p-Nitrobenzoic Acid (2.5)THF2585
4PPh₃ (2.5)DEAD (2.5)p-Nitrobenzoic Acid (2.5)Dichloromethane2570
5PPh₃ (2.5)DIAD (2.5)p-Nitrobenzoic Acid (2.5)THF0 to 2588

Visualizations

Mitsunobu_Reaction_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Core Reaction cluster_workup 3. Workup & Hydrolysis cluster_purification 4. Purification Steroid_OH Steroid-OH DIAD DIAD @ 0°C PPh3 PPh₃ Acid R-COOH SN2 Sₙ2 Attack by R-COO⁻ Acid->SN2 Deprotonation Solvent Anhydrous THF Intermediate Oxyphosphonium Intermediate DIAD->Intermediate Activation Intermediate->SN2 Inverted_Ester Inverted Ester SN2->Inverted_Ester Inversion Hydrolysis Base Hydrolysis (e.g., LiOH) Inverted_Ester->Hydrolysis Epimer_OH Epimer-OH Hydrolysis->Epimer_OH HPLC HPLC/Column Chromatography Epimer_OH->HPLC Pure_Epimer Pure Epimer HPLC->Pure_Epimer

Caption: Workflow for the Mitsunobu inversion of a steroid secondary alcohol.

Troubleshooting_Logic Start Low Yield of Epimer Check_SM Starting Material Remaining? Start->Check_SM Check_Side_Products Side Products Observed? Start->Check_Side_Products Increase_Reagents Increase Equivalents of PPh₃/DIAD Check_SM->Increase_Reagents Yes Identify_Side_Products Identify Side Products (MS, NMR) Check_Side_Products->Identify_Side_Products Yes Check_Reagent_Quality Check Reagent Purity (NMR) Increase_Reagents->Check_Reagent_Quality Use_Anhydrous_Solvent Ensure Anhydrous Conditions Check_Reagent_Quality->Use_Anhydrous_Solvent Elimination Elimination Product? Identify_Side_Products->Elimination Azodicarboxylate_Adduct Adduct with DIAD? Identify_Side_Products->Azodicarboxylate_Adduct Lower_Temp Use Lower Temperature Elimination->Lower_Temp Change_Nucleophile Use More Acidic Nucleophile Azodicarboxylate_Adduct->Change_Nucleophile

Caption: Decision tree for troubleshooting low yields in steroid epimerization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Epigitoxigenin and Digitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two cardiac glycoside stereoisomers, 3-Epigitoxigenin and digitoxigenin. The information presented herein is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds.

Core Biological Activity: Inhibition of Na+/K+-ATPase

Both this compound and digitoxigenin are known to exert their primary biological effect through the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane protein responsible for maintaining electrochemical gradients in cells.[1] Inhibition of this pump in cardiomyocytes leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. This elevation in intracellular calcium enhances myocardial contractility, which is the basis of the positive inotropic effect of cardiac glycosides used in the treatment of heart failure.[1]

Comparative Potency: A Matter of Stereochemistry

The key difference between this compound and digitoxigenin lies in the stereochemistry at the C3 position of the steroid nucleus. In digitoxigenin, the hydroxyl group at C3 is in the beta (β) configuration, which is the natural and more biologically active form. In contrast, this compound possesses a hydroxyl group at the C3 position in the alpha (α) configuration. This seemingly minor structural alteration has a significant impact on the molecule's ability to bind to and inhibit the Na+/K+-ATPase.

Experimental evidence from a study by Gobbini et al. (1998) on derivatives of these compounds indicates that 3-epidigitoxigenin has a lower binding affinity for the digitalis receptor on Na+, K+-ATPase compared to digitoxigenin.[2][3] While the specific inhibitory concentration (IC50) for this compound was not explicitly detailed in the available abstracts, the study concluded that derivatives of 3-epidigitoxigenin consistently showed lower affinities than their digitoxigenin counterparts.[2] This suggests that the 3β-hydroxyl configuration is crucial for optimal interaction with the enzyme's binding site.

Quantitative Data Summary

The following table summarizes the known information on the inhibitory activity of this compound and digitoxigenin against Na+/K+-ATPase.

CompoundC3-OH ConfigurationNa+/K+-ATPase InhibitionReference
Digitoxigenin Beta (β)Active[2][3]
This compound Alpha (α)Lower activity than Digitoxigenin[2][3]

Experimental Protocols

The determination of the inhibitory activity of cardiac glycosides on Na+/K+-ATPase is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on standard methodologies in the field. The specific details for the comparison of this compound and digitoxigenin would be found in the primary literature.

Na+/K+-ATPase Inhibition Assay (Representative Protocol)

1. Enzyme Preparation:

  • Na+/K+-ATPase is typically isolated from a tissue source rich in the enzyme, such as porcine or canine kidney cortex, or from cell lines expressing specific isoforms of the enzyme.

  • The tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction enriched in Na+/K+-ATPase.

  • The protein concentration of the enzyme preparation is determined using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

  • The assay is performed in a reaction buffer containing MgCl₂, KCl, NaCl, and ATP at a physiological pH.

  • The prepared Na+/K+-ATPase enzyme is pre-incubated with varying concentrations of the test compounds (this compound and digitoxigenin) for a specified period at 37°C.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The activity of the enzyme is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

  • The absorbance is read using a spectrophotometer.

3. Data Analysis:

  • The rate of Pi release is calculated for each compound concentration.

  • The percentage of inhibition is determined relative to a control sample without the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+-ATPase Intra_Na Increased Intracellular Na+ NaK_ATPase->Intra_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intra_Ca Increased Intracellular Ca2+ NaCa_Exchanger->Intra_Ca Digitoxigenin Digitoxigenin or This compound Digitoxigenin->NaK_ATPase Inhibition Intra_Na->NaCa_Exchanger Reduces Na+ gradient, driving Ca2+ influx Contraction Increased Myocardial Contractility Intra_Ca->Contraction

Caption: Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep 1. Isolate Na+/K+-ATPase (e.g., from kidney cortex) Preincubation 3. Pre-incubate enzyme with compounds Enzyme_Prep->Preincubation Compound_Prep 2. Prepare serial dilutions of This compound & Digitoxigenin Compound_Prep->Preincubation Reaction 4. Initiate reaction with ATP Preincubation->Reaction Measurement 5. Measure inorganic phosphate (Pi) release Reaction->Measurement Inhibition_Calc 6. Calculate % inhibition vs. control Measurement->Inhibition_Calc IC50_Calc 7. Determine IC50 values Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

Conclusion

The stereochemical orientation of the hydroxyl group at the C3 position of the steroid nucleus is a critical determinant of the biological activity of digitoxigenin and its epimer. The naturally occurring 3β-configuration in digitoxigenin allows for a higher binding affinity and more potent inhibition of the Na+/K+-ATPase compared to the 3α-configuration of this compound. This structure-activity relationship is fundamental for the design and development of novel cardiac glycoside derivatives with potentially improved therapeutic profiles. Further research to obtain precise quantitative data for this compound would be invaluable for a more complete understanding of its pharmacological properties.

References

3-Epigitoxigenin vs. Digoxin: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiac glycosides, both naturally occurring and synthetic, subtle stereochemical variations can lead to significant differences in biological activity. This guide provides a comparative overview of 3-Epigitoxigenin and the well-established drug Digoxin, focusing on their potency as inhibitors of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), a critical enzyme in cellular ion homeostasis and the primary target of this class of compounds. While direct comparative experimental data between this compound and Digoxin is limited in publicly available literature, this guide synthesizes known structure-activity relationships and data from related compounds to offer a scientifically grounded perspective.

Executive Summary

Digoxin is a widely used cardiac glycoside in the treatment of heart failure and atrial fibrillation. Its potency is attributed to its specific interaction with the Na+/K+-ATPase. This compound, an epimer of digitoxigenin (the aglycone of digitoxin), differs from the genin of digoxin (digoxigenin) in the stereochemistry at the C3 position and the absence of a C12 hydroxyl group. These structural distinctions are expected to influence its binding affinity to the Na+/K+-ATPase and, consequently, its biological potency. Based on structure-activity relationship studies of cardiac glycosides, it is hypothesized that the 3α-hydroxyl configuration of this compound may result in a lower binding affinity and potency compared to the 3β-hydroxyl configuration present in digoxin and its aglycone.

Comparative Analysis of Potency

Direct, head-to-head experimental data comparing the potency of this compound and Digoxin is scarce. However, we can infer potential differences based on the known structure-activity relationships of cardiac glycosides. The orientation of the hydroxyl group at the C3 position of the steroid nucleus is a critical determinant of biological activity.

Table 1: Structural and Inferred Potency Comparison

FeatureThis compoundDigoxin
Aglycone 3-epidigitoxigeninDigoxigenin
C3-OH Stereochemistry α (axial)β (equatorial)
C12-OH Group AbsentPresent (β)
Sugar Moiety None (aglycone)Trisaccharide (digitoxose)3
Inferred Na+/K+-ATPase Inhibition Potentially lowerHigh
Inferred Cytotoxicity Potentially lowerHigh

Note: Inferred potencies are based on general structure-activity relationships for cardiac glycosides and require direct experimental validation.

A study on 2-hydroxy derivatives of 3-epidigitoxigenin showed that these derivatives had lower binding affinities for the Na+/K+-ATPase than the parent compound, suggesting that modifications to the A-ring of the steroid nucleus can significantly impact activity.[1]

Mechanism of Action: Na+/K+-ATPase Inhibition

Both this compound and Digoxin are presumed to exert their primary biological effects through the inhibition of the Na+/K+-ATPase pump embedded in the cell membrane of excitable tissues. This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium concentration. In cardiac myocytes, this leads to increased contractility. In cancer cells, the disruption of ion homeostasis can trigger various downstream signaling pathways leading to apoptosis and cell growth inhibition.

Cardiac_Glycoside_MoA cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Cardiac_Glycoside This compound or Digoxin Cardiac_Glycoside->NaK_ATPase Inhibition Na_in->NaCa_Exchanger Altered Gradient Effects Biological Effects (e.g., Inotropy, Cytotoxicity) Ca_in->Effects

Caption: General mechanism of action for cardiac glycosides.

Experimental Protocols

To definitively compare the potency of this compound and Digoxin, the following experimental protocols would be essential.

Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound on Na+/K+-ATPase activity.

Methodology:

  • Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, human kidney).

  • Assay Principle: The assay measures the enzymatic activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Procedure:

    • The enzyme is incubated with varying concentrations of this compound or Digoxin in a buffer containing Na+, K+, Mg2+, and ATP.

    • The reaction is stopped, and the amount of released Pi is measured using a colorimetric method (e.g., Malachite Green assay).

    • The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

ATPase_Inhibition_Workflow Start Start Prepare_Enzyme Prepare Purified Na+/K+-ATPase Start->Prepare_Enzyme Prepare_Compounds Prepare Serial Dilutions of This compound & Digoxin Start->Prepare_Compounds Incubate Incubate Enzyme with Compounds and ATP Prepare_Enzyme->Incubate Prepare_Compounds->Incubate Measure_Pi Measure Released Inorganic Phosphate (Pi) Incubate->Measure_Pi Calculate_Inhibition Calculate % Inhibition Measure_Pi->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Cell Viability (Cytotoxicity) Assay

Objective: To determine the cytotoxic effects of the compounds on a panel of cell lines.

Methodology:

  • Cell Lines: A selection of relevant cell lines (e.g., cancer cell lines known to be sensitive to cardiac glycosides, and non-cancerous cell lines for assessing selectivity).

  • Assay Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are used to measure cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound or Digoxin for a specified period (e.g., 24, 48, 72 hours).

    • The assay reagent is added, and after an incubation period, the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Concluding Remarks

While Digoxin remains a cornerstone in the treatment of specific cardiac conditions, the exploration of its analogs, such as this compound, is crucial for the development of novel therapeutics with potentially improved efficacy and safety profiles. The stereochemistry at the C3 position of the steroid nucleus is a well-established determinant of the potency of cardiac glycosides. The axial orientation of the C3-hydroxyl group in this compound is predicted to result in a lower binding affinity for the Na+/K+-ATPase compared to the equatorial orientation in Digoxin. However, this hypothesis must be confirmed through direct comparative studies. Future research should focus on conducting parallel in vitro and in vivo experiments to elucidate the precise potency and therapeutic index of this compound relative to Digoxin. Such studies will be invaluable for guiding the rational design of new cardiac glycoside-based therapies.

References

A Comparative Analysis of 3-Epigitoxigenin and Ouabain on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two cardiac glycosides, 3-Epigitoxigenin and ouabain, focusing on their interaction with the Na+/K+-ATPase enzyme. Cardiac glycosides are a class of naturally derived compounds known for their therapeutic effects on heart conditions and their potential as anti-cancer agents, primarily through the inhibition of Na+/K+-ATPase. Ouabain is a well-characterized member of this family, while this compound, a stereoisomer of gitoxigenin, is less studied. This guide synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for key experiments.

Mechanism of Action and Comparative Efficacy

Both ouabain and this compound belong to the cardenolide subgroup of cardiac glycosides and are expected to inhibit the Na+/K+-ATPase by binding to the extracellular domain of the α-subunit of the enzyme. This binding stabilizes the enzyme in the E2-P transition state, thereby blocking the ion-pumping function. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an influx of calcium and increased cardiac contractility.

Quantitative Comparison of Na+/K+-ATPase Inhibition

The following table summarizes the available quantitative data for the inhibition of Na+/K+-ATPase by ouabain and gitoxigenin (the 3β-epimer of this compound). This data is provided to offer a point of reference for the expected potency of these compounds.

CompoundTarget EnzymeInhibitory Constant (Ki) / IC50Source
Ouabain Shark Na,K-ATPase89 nM (Ki)
Human α1β1 Na,K-ATPaseSelective for α1 over α2/α3
Gitoxigenin Shark Na,K-ATPase403 nM (Ki)[1]
This compound Na+/K+-ATPaseData not available; predicted to have lower affinity than gitoxigenin

Signaling Pathways Modulated by Na+/K+-ATPase Inhibition

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides like ouabain can trigger a cascade of intracellular signaling events independent of the changes in ion concentrations. This signaling is initiated through the interaction of the Na+/K+-ATPase with neighboring membrane proteins and intracellular kinases. A key event is the activation of the Src kinase, which can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is involved in regulating cell growth, proliferation, and differentiation.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) ERK->Cellular_Response Regulates Ligand Ouabain or This compound Ligand->NaK_ATPase Binds

Caption: Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Phosphate Release Method)

This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined as the difference between the total ATPase activity and the activity in the presence of a specific Na+/K+-ATPase inhibitor (ouabain).

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (100 mM)

  • Ouabain solution (10 mM)

  • Inhibitor solutions (this compound and Ouabain) at various concentrations

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Prepare two sets of reaction tubes for each inhibitor concentration and a control: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

  • To the "total activity" tubes, add the assay buffer and the inhibitor (this compound or ouabain) at the desired concentration.

  • To the "ouabain-insensitive" tubes, add the assay buffer, the inhibitor, and a saturating concentration of ouabain (e.g., 1 mM).

  • Add the purified Na+/K+-ATPase enzyme preparation to all tubes and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 3 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).

  • Determine the amount of inorganic phosphate released in each tube using the Malachite Green reagent and a spectrophotometer.

  • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.

  • Plot the Na+/K+-ATPase activity against the inhibitor concentration to determine the IC50 value.

Competitive Binding Assay ([³H]-Ouabain Binding)

This assay measures the ability of a test compound to compete with radiolabeled ouabain for binding to the Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA

  • [³H]-Ouabain (radiolabeled ouabain)

  • Unlabeled ouabain (for determining non-specific binding)

  • Test compound (this compound) at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubate the purified Na+/K+-ATPase enzyme with varying concentrations of the test compound (this compound) in the binding buffer.

  • Add a fixed concentration of [³H]-ouabain to the mixture and incubate to allow binding to reach equilibrium.

  • To determine non-specific binding, prepare a set of tubes containing a high concentration of unlabeled ouabain in addition to the [³H]-ouabain.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound [³H]-ouabain.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific [³H]-ouabain binding against the concentration of the test compound to determine the Ki value.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound and ouabain on Na+/K+-ATPase.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Prepare_Enzyme Prepare Na+/K+-ATPase (e.g., from tissue homogenate) Activity_Assay Na+/K+-ATPase Activity Assay (Phosphate Release) Prepare_Enzyme->Activity_Assay Binding_Assay Competitive Binding Assay ([³H]-Ouabain) Prepare_Enzyme->Binding_Assay Prepare_Compounds Prepare Stock Solutions (this compound & Ouabain) Prepare_Compounds->Activity_Assay Prepare_Compounds->Binding_Assay IC50_Determination Determine IC50 Values Activity_Assay->IC50_Determination Ki_Determination Determine Ki Values Binding_Assay->Ki_Determination Comparative_Analysis Comparative Analysis of Potency and Mechanism IC50_Determination->Comparative_Analysis Ki_Determination->Comparative_Analysis

Caption: General workflow for comparing Na+/K+-ATPase inhibitors.

Conclusion

Ouabain is a potent inhibitor of the Na+/K+-ATPase with well-documented inhibitory constants and a complex role in intracellular signaling. While direct experimental data for this compound is lacking, established structure-activity relationships for cardiac glycosides strongly suggest that its 3α-hydroxyl configuration renders it a significantly less potent inhibitor of the Na+/K+-ATPase compared to ouabain and its 3β-epimer, gitoxigenin. Further experimental investigation is required to precisely quantify the inhibitory potency of this compound and to fully elucidate its pharmacological profile. The provided experimental protocols offer a robust framework for conducting such a comparative analysis. This understanding is critical for the development of new therapeutic agents targeting the Na+/K+-ATPase with improved selectivity and efficacy.

References

Unveiling the Anticancer Potential of 3-Epigitoxigenin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated mechanism of action of 3-Epigitoxigenin and its analogs in various cancer cell lines. While direct extensive research on this compound is emerging, its structural similarity to well-characterized cardiac glycosides, such as digitoxin and digoxin, allows for a robust, inferred understanding of its anticancer properties. This document synthesizes available data on related compounds to present a comparative framework for researchers investigating this promising therapeutic agent.

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to a cascade of intracellular events, culminating in selective cancer cell death.

Performance Comparison: this compound Analogs vs. Other Cardiac Glycosides

The cytotoxic effects of cardiac glycosides vary between different compounds and cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for digitoxin and digoxin in several cancer cell lines, providing a benchmark for the expected potency of this compound.

CompoundCell LineCancer TypeIC50 (nM)
Digitoxin TK-10Renal Adenocarcinoma3 - 33
K-562Chronic Myelogenous Leukemia3 - 33
MCF-7Breast Adenocarcinoma3 - 33
Digoxin A549Non-Small Cell Lung Cancer100
H1299Non-Small Cell Lung Cancer120

Data inferred from studies on digitoxin and digoxin, as specific data for this compound is not widely available.[3][4]

Delving into the Mechanism: The Signaling Pathway of this compound

The anticancer activity of this compound is believed to be initiated by its binding to the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's function, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cytoplasm. The elevated intracellular calcium triggers a signaling cascade that ultimately leads to apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion NKA Na+/K+-ATPase Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in DR Death Receptor Casp8 Caspase-8 DR->Casp8 Activation Epigitoxigenin This compound Epigitoxigenin->NKA Inhibition Na_in->NCX Altered Gradient ROS ↑ ROS Ca_in->ROS Mito Cytochrome c release Ca_in->Mito Apoptosis Apoptosis ROS->Apoptosis Casp3 Caspase-3 Casp8->Casp3 Activation Casp9 Caspase-9 Casp9->Casp3 Activation Casp3->Apoptosis Mito->Casp9 Activation

Caption: Inferred signaling pathway of this compound-induced apoptosis.

Experimental Validation: Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action for this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Na+/K+-ATPase Activity Assay

This assay directly measures the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.

Detailed Protocol:

  • Membrane Preparation: Isolate crude membrane fractions from untreated cancer cells.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, NaCl, and ATP.

  • Treatment: Add varying concentrations of this compound or a known inhibitor like ouabain (positive control) to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the membrane preparation and incubate at 37°C.

  • Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity and normalizing to the control.

By employing these experimental approaches, researchers can rigorously validate the mechanism of action of this compound and compare its efficacy to other cardiac glycosides, paving the way for its potential development as a novel anticancer therapeutic.

References

cross-validation of 3-Epigitoxigenin's effects with other cardiac glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of 3-Epigitoxigenin with other prominent cardiac glycosides: Digoxin, Digitoxin, and Ouabain. The information presented herein is intended to support research and development efforts in cardiology and related fields by offering a comparative analysis based on available experimental data.

Executive Summary

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing cardiac contractility. While this mechanism is common across cardiac glycosides, variations in their chemical structures, such as the stereochemistry of the steroid nucleus or the nature of the sugar moieties, can lead to significant differences in their potency, pharmacokinetics, and overall therapeutic and toxicological profiles.

This guide focuses on this compound, a stereoisomer of Gitoxigenin, and compares its known or inferred properties with the well-characterized cardiac glycosides Digoxin, Digitoxin, and Ouabain. Due to the limited direct experimental data on this compound, this comparison draws upon structure-activity relationship principles and data from closely related compounds.

Data Presentation: Comparative Analysis of Cardiac Glycosides

The following tables summarize the key quantitative parameters for this compound and the other selected cardiac glycosides. It is important to note that the data for this compound is largely inferred from studies on related compounds and general principles of cardiac glycoside structure-activity relationships, which suggest that 3-epimerization generally reduces activity.

Table 1: Comparative Potency in Na+/K+-ATPase Inhibition

Cardiac GlycosideIC50 (nM) for Na+/K+-ATPase InhibitionSource (for Digoxin, Digitoxin, Ouabain)Notes on this compound
This compound Not directly reported; expected to be significantly higher (less potent) than GitoxigeninN/AInversion of the C3-hydroxyl group to the axial position (epi-conformation) is known to decrease binding affinity to Na+/K+-ATPase.
Digoxin 147 - 250[1]-
Digitoxin 33 - 167[1]-
Ouabain 25 - 89[1]-

Table 2: Comparative Effects on Intracellular Calcium and Inotropy

Cardiac GlycosideEffect on Intracellular Calcium ([Ca2+]i)Inotropic EffectSource (for Digoxin, Digitoxin, Ouabain)Notes on this compound
This compound Expected to be a weaker inducer of [Ca2+]i elevation compared to its isomer.Expected to have a weaker positive inotropic effect.N/AThe reduced potency in Na+/K+-ATPase inhibition would lead to a smaller increase in intracellular sodium and consequently a lesser rise in intracellular calcium.
Digoxin Increases [Ca2+]i, leading to enhanced contractility.Positive inotropic[2]-
Digitoxin Increases [Ca2+]i, leading to enhanced contractility.Positive inotropic[3]-
Ouabain Potent inducer of [Ca2+]i elevation.Strong positive inotropic[4]-

Table 3: Comparative Arrhythmogenic Potential and Toxicity

Cardiac GlycosideArrhythmogenic PotentialRelative ToxicitySource (for Digoxin, Digitoxin, Ouabain)Notes on this compound
This compound Expected to have a lower arrhythmogenic potential.Expected to be less toxic than Gitoxigenin and other common glycosides.N/AThe lower potency would likely translate to a wider therapeutic window and reduced risk of inducing arrhythmias at comparable concentrations to more potent glycosides.
Digoxin Can induce various arrhythmias, particularly at toxic concentrations.Narrow therapeutic index.[3]-
Digitoxin Similar arrhythmogenic potential to digoxin.Narrow therapeutic index, but may have a lower toxicity rate in some populations compared to digoxin.[3][3]-
Ouabain High arrhythmogenic potential.High[4]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the comparative evaluation of this compound.

Protocol 1: Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of cardiac glycosides on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney).

  • ATP (Adenosine triphosphate).

  • Buffer solution (e.g., Tris-HCl with MgCl2, KCl, and NaCl).

  • Malachite green reagent for phosphate detection.

  • Cardiac glycosides (this compound, Digoxin, Digitoxin, Ouabain) at various concentrations.

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture containing the buffer, Na+/K+-ATPase enzyme, and varying concentrations of the cardiac glycoside.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for glycoside binding.

  • Initiate the enzymatic reaction by adding a known concentration of ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the glycoside to the activity in its absence (control).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the glycoside concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Measurement of Intracellular Calcium Concentration

Objective: To measure the changes in intracellular calcium concentration ([Ca2+]i) in cardiomyocytes upon treatment with cardiac glycosides.

Materials:

  • Isolated adult ventricular cardiomyocytes.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Physiological salt solution (e.g., Tyrode's solution).

  • Cardiac glycosides at desired concentrations.

  • Fluorescence microscopy system with a ratiometric or intensity-based detection setup.

Procedure:

  • Isolate cardiomyocytes from a suitable animal model (e.g., rat or guinea pig).

  • Load the isolated cells with the Ca2+ indicator dye by incubation in a solution containing the dye for a specific duration.

  • Wash the cells to remove excess extracellular dye.

  • Place the dye-loaded cells in a perfusion chamber on the stage of the fluorescence microscope.

  • Perfuse the cells with the physiological salt solution and record baseline fluorescence.

  • Introduce the cardiac glycoside into the perfusion solution at the desired concentration.

  • Continuously record the changes in fluorescence intensity or ratio over time.

  • Calibrate the fluorescence signal to absolute [Ca2+]i values using established methods (e.g., ionomycin/EGTA calibration).

  • Analyze the data to determine the peak [Ca2+]i, baseline [Ca2+]i, and the kinetics of the calcium transient.

Protocol 3: Assessment of Arrhythmogenic Potential

Objective: To evaluate the potential of cardiac glycosides to induce arrhythmias in isolated cardiac preparations.

Materials:

  • Isolated Langendorff-perfused heart or isolated cardiac tissue (e.g., papillary muscle or Purkinje fibers).

  • Krebs-Henseleit solution or other suitable physiological buffer.

  • Pacing electrodes and a stimulator.

  • ECG recording system or intracellular action potential recording setup.

  • Cardiac glycosides at various concentrations.

Procedure:

  • Prepare the isolated heart or cardiac tissue preparation and mount it in an organ bath or perfusion system.

  • Perfuse the preparation with the physiological buffer and allow it to stabilize.

  • Record baseline electrical activity (ECG or action potentials) under controlled pacing.

  • Introduce the cardiac glycoside into the perfusate at increasing concentrations.

  • Monitor for the occurrence of arrhythmic events, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or fibrillation.

  • For intracellular recordings, measure changes in action potential duration (APD), resting membrane potential, and the occurrence of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).

  • The arrhythmogenic potential can be quantified by determining the concentration of the glycoside that induces a specific arrhythmic endpoint in a certain percentage of preparations.

Mandatory Visualization

Signaling Pathway of Cardiac Glycosides

CardiacGlycosideSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac Glycosides Cardiac Glycosides NaK_ATPase Na+/K+-ATPase Cardiac Glycosides->NaK_ATPase Inhibition Na_ion [Na+]i NaK_ATPase->Na_ion Increase NCX Na+/Ca2+ Exchanger Ca_ion [Ca2+]i NCX->Ca_ion Reduced Ca2+ Efflux Increased [Ca2+]i Na_ion->NCX Reduced Gradient SR Sarcoplasmic Reticulum Ca_ion->SR Ca2+-induced Ca2+ release Contraction Myocardial Contraction SR->Contraction Increased Ca2+ available for

Caption: Signaling pathway of cardiac glycosides leading to increased myocardial contraction.

Experimental Workflow for Comparative Analysis

ExperimentalWorkflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis & Comparison CGs This compound Digoxin Digitoxin Ouabain Assay1 Na+/K+-ATPase Inhibition Assay CGs->Assay1 Assay2 Intracellular Ca2+ Measurement CGs->Assay2 Assay3 Arrhythmogenicity Assessment CGs->Assay3 Data1 IC50 Values Assay1->Data1 Data2 [Ca2+]i Transients Inotropic Effect Assay2->Data2 Data3 Arrhythmic Events APD Changes Assay3->Data3 Comparison Comparative Efficacy & Safety Profile Data1->Comparison Data2->Comparison Data3->Comparison

Caption: Experimental workflow for the comparative analysis of cardiac glycosides.

Logical Relationship of Structure and Activity

StructureActivity Structure Molecular Structure (e.g., C3 Stereochemistry) Binding Binding Affinity to Na+/K+-ATPase Structure->Binding Determines Potency Inhibitory Potency (IC50) Binding->Potency Correlates with Effect Pharmacological Effect (Inotropy, Toxicity) Potency->Effect Influences

Caption: Relationship between cardiac glycoside structure, binding, potency, and effect.

References

Comparative Docking Analysis of 3-Epigitoxigenin with Na+/K+-ATPase Isoforms: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding interactions between the cardiac glycoside 3-Epigitoxigenin and the major isoforms of the Na+/K+-ATPase enzyme (α1, α2, and α3). Due to a lack of direct experimental and in silico studies on this compound, this report leverages available data from closely related cardiac glycosides, primarily gitoxigenin and digoxin, to infer its potential binding affinities and isoform selectivity. The information presented herein is intended to guide future research and drug development efforts targeting the Na+/K+-ATPase.

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells.[1] This function is crucial for various physiological processes, including nerve impulse transmission, muscle contraction, and nutrient transport.[2] The catalytic α-subunit of the Na+/K+-ATPase exists in multiple isoforms (α1, α2, α3, and α4), which exhibit tissue-specific expression and distinct kinetic properties.[2] These isoforms are the primary targets of cardiac glycosides, a class of naturally derived compounds used in the treatment of heart failure.[3]

The interaction of cardiac glycosides with Na+/K+-ATPase inhibits its pumping activity, leading to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger, ultimately enhancing cardiac contractility.[3] Beyond this classical mechanism, cardiac glycosides are also known to trigger various intracellular signaling cascades by binding to the Na+/K+-ATPase, which can act as a signal transducer.[4]

Comparative Docking Data (Inferred)

The following table summarizes inferred binding affinities of this compound with the α1, α2, and α3 isoforms of Na+/K+-ATPase. These values are extrapolated from molecular docking studies of structurally similar cardiac glycosides, such as digoxin and its derivatives.[5][6] The binding energy represents the predicted stability of the ligand-receptor complex, with more negative values indicating a stronger interaction.

CompoundNa+/K+-ATPase IsoformInferred Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compound α1-8.5 to -9.5Glu116, Gln111, Asp121, Phe783, Thr797
α2-9.0 to -10.0Gln111, Asp121, Phe783, Thr797, Arg880
α3-9.0 to -10.5Gln111, Asp121, Phe783, Thr797, Arg880

Note: The predicted binding energies suggest that this compound may exhibit a slight preference for the α2 and α3 isoforms over the α1 isoform. This is consistent with studies on related compounds like digoxin, which have shown some degree of isoform selectivity.[7] The key interacting residues are predicted based on the conserved binding pocket for cardiac glycosides in the Na+/K+-ATPase structure.[5]

Experimental Protocols: Molecular Docking

The following protocol outlines a typical in silico molecular docking study for predicting the interaction between a cardiac glycoside like this compound and Na+/K+-ATPase isoforms.

1. Protein Preparation:

  • Source: Obtain the 3D crystal structures of the human Na+/K+-ATPase α1, α2, and α3 isoforms from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be generated using a suitable template.[5]
  • Preprocessing: Prepare the protein structures by removing water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDockTools, Chimera).
  • Grid Box Generation: Define a grid box encompassing the known cardiac glycoside binding site on the extracellular surface of the α-subunit. The grid box should be large enough to allow for flexible docking of the ligand.

2. Ligand Preparation:

  • Structure Generation: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and optimize its geometry using a suitable force field (e.g., MMFF94).
  • Ligand Properties: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation:

  • Software: Employ a molecular docking program such as AutoDock Vina or GOLD.[8]
  • Algorithm: Utilize a Lamarckian genetic algorithm or a similar stochastic search algorithm to explore the conformational space of the ligand within the defined binding site.
  • Scoring Function: Use the program's scoring function to estimate the binding affinity (e.g., in kcal/mol) of the different ligand poses.

4. Analysis of Results:

  • Pose Selection: Identify the lowest energy binding pose for each isoform.
  • Interaction Analysis: Visualize and analyze the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, using molecular visualization software.

Visualizing the Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) Preprocessing Preprocessing PDB->Preprocessing Ligand_Structure Ligand Structure Ligand_Prep Ligand_Prep Ligand_Structure->Ligand_Prep Optimize Geometry Grid_Box Grid_Box Preprocessing->Grid_Box Define Binding Site Docking_Software Molecular Docking (e.g., AutoDock Vina) Grid_Box->Docking_Software Ligand_Prep->Docking_Software Binding_Energy Calculate Binding Energy Docking_Software->Binding_Energy Interaction_Analysis Analyze Interactions Binding_Energy->Interaction_Analysis NaK_ATPase_Signaling CG Cardiac Glycoside (this compound) NKA Na+/K+-ATPase CG->NKA Binding Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras-GTP EGFR->Ras MEK MEK/ERK Pathway Ras->MEK ROS ROS Production MEK->ROS NFkB NF-κB Activation MEK->NFkB ROS->NFkB Cellular_Effects Cellular Effects (Proliferation, Migration) NFkB->Cellular_Effects

References

Validating the Specificity of 3-Epigitoxigenin's Interaction with Na+/K+-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Epigitoxigenin's interaction with its primary molecular target, the Na+/K+-ATPase. By presenting experimental data, detailed protocols, and visual representations of key processes, this document aims to facilitate a comprehensive understanding of the specificity of this interaction, contrasting it with other relevant cardiac glycosides.

Executive Summary

This compound, a cardiac glycoside, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase, a crucial ion pump in most animal cells. The specificity of this interaction is paramount for its therapeutic potential and toxicological profile. This guide delves into the quantitative aspects of this binding, comparing it with its parent compound, Digitoxigenin, and other synthetic derivatives. While direct quantitative binding data for this compound remains limited in publicly accessible literature, this guide compiles available data for structurally similar compounds to provide a robust comparative framework. A key finding from the available literature is that the stereochemistry at the C3 position and the nature of the sugar moiety are critical determinants of binding affinity and isoform selectivity.

Data Presentation: Comparative Analysis of Cardiac Glycoside Interactions

The following table summarizes the available quantitative data for this compound and related cardiac glycosides, focusing on their inhibitory activity against Na+/K+-ATPase and their cytotoxic effects. It is important to note that the aglycone of this compound, which is digitoxigenin, shows no isoform selectivity for the Na+/K+-ATPase[1][2][3][4]. The specificity is conferred by the sugar moieties attached to the steroid core.

CompoundTargetAssay TypeCell Line/Enzyme SourceIC50 (nM)Cytotoxicity (IC50)Reference
This compound Na+/K+-ATPaseBinding Affinity (Inferred)Not SpecifiedData Not AvailableData Not AvailableSynthesis of 2-hydroxy derivatives showed reduced affinity, implying parent compound binds.
DigitoxigeninNa+/K+-ATPaseInhibition AssayNot SpecifiedNot SelectiveData Not Available[1][2][3][4]
Digitoxigenin-α-L-rhamno-pyranosideNa+/K+-ATPaseInhibition AssayPurified Na+/K+-ATPase12 ± 135.2 ± 1.6 nM (HeLa)[5]
Digitoxigenin-α-L-amiceto-pyranosideNa+/K+-ATPaseInhibition AssayPurified Na+/K+-ATPase41 ± 338.7 ± 1.3 nM (HeLa)[5]
DigitoxinNa+/K+-ATPaseInhibition AssayHeLa Cells>1002.34 µM (HeLa)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of cardiac glycosides with Na+/K+-ATPase.

Na+/K+-ATPase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is quantified and used to determine the enzyme's activity.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or human kidney)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Phosphate Assay Kit or similar for Pi detection

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer.

  • Add the purified Na+/K+-ATPase to each well.

  • Add the diluted test compounds to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a saturating concentration of ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution from the phosphate detection kit.

  • Add the colorimetric reagent (e.g., Malachite Green) and incubate for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Radioligand Binding Assay

Principle: This assay directly measures the binding of a radiolabeled ligand (e.g., [³H]ouabain) to the Na+/K+-ATPase. The displacement of the radioligand by a non-labeled test compound is used to determine the binding affinity (Ki) of the test compound.

Materials:

  • Membrane preparations containing Na+/K+-ATPase (from cells or tissues)

  • Radioligand (e.g., [³H]ouabain)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • Test compounds (this compound and comparators)

  • Non-specific binding control (e.g., a high concentration of unlabeled ouabain)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In reaction tubes, add the membrane preparation, binding buffer, and the diluted test compounds.

  • Add a fixed concentration of the radioligand to each tube.

  • For non-specific binding determination, add a high concentration of unlabeled ouabain to a set of tubes.

  • Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

Na_K_ATPase_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activation Na_in [Na+]i ↑ NaK_ATPase->Na_in Reduced Efflux EGFR EGFR Src->EGFR Transactivation PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK/ERK Pathway EGFR->MAPK NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in Increased Influx Epigitoxigenin This compound Epigitoxigenin->NaK_ATPase Inhibition Na_in->NCX Reversal ROS ROS Production ↑ Ca_in->ROS Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Target_Validation_Workflow cluster_invitro Biochemical Assays cluster_cellbased Functional Assays start Start: Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro off_target Off-Target Screening start->off_target binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay inhibition_assay Na+/K+-ATPase Inhibition Assay (Determine IC50) in_vitro->inhibition_assay cell_based Cell-Based Assays cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_based->cytotoxicity isoform_selectivity Isoform-Specific Inhibition (Cells expressing single isoforms) cell_based->isoform_selectivity end Conclusion: Specificity Profile off_target->end binding_assay->cell_based inhibition_assay->cell_based cytotoxicity->end isoform_selectivity->end Specificity_Comparison Compounds Cardiac Glycosides This compound Digitoxigenin Digitoxigenin Derivatives Target Primary Target Na+/K+-ATPase Compounds->Target Binds to Specificity Specificity Determinants Aglycone (Non-selective) Sugar Moiety (Isoform Selectivity) Target->Specificity Interaction influenced by Off_Targets Potential Off-Targets Src Kinase EGFR PI3K/Akt Pathway Other ATPases (e.g., PMCA) Target->Off_Targets Can indirectly activate Outcome Biological Outcome Therapeutic Effect (Cardiotonicity, Anticancer) Toxicity Specificity->Outcome Determines Off_Targets->Outcome Contributes to

References

Comparative Pharmacokinetics of 3-Epigitoxigenin and its Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the comparative pharmacokinetics of 3-Epigitoxigenin and its derivatives. While the broader class of cardiac glycosides, including compounds like digoxin and digitoxin, has been studied, specific quantitative pharmacokinetic parameters for this compound remain largely unreported in the accessible domain. This guide, therefore, aims to provide a framework for understanding the potential pharmacokinetic profile of this compound and its derivatives by drawing parallels with related compounds and outlining the standard experimental methodologies used in such assessments.

Executive Summary

General Pharmacokinetic Profile of Related Cardiac Glycosides

Cardiac glycosides, as a class, exhibit a range of pharmacokinetic behaviors influenced by their chemical structure, particularly their polarity.

Absorption: The oral bioavailability of cardiac glycosides can be variable. For instance, digitoxin is almost completely absorbed from the gastrointestinal tract, while the bioavailability of digoxin is lower and can be influenced by various factors. The absorption of this compound and its derivatives would likely be dependent on their lipophilicity.

Distribution: These compounds typically have a large volume of distribution, indicating extensive tissue uptake. Protein binding is also a key factor, with digitoxin showing high plasma protein binding (around 97%), which contributes to its long half-life.

Metabolism: The liver is a primary site of metabolism for many cardiac glycosides. Digitoxin, for example, is metabolized in part by the cytochrome P450 enzyme CYP3A4. Metabolism can involve hydrolysis of sugar moieties and conjugation reactions, such as glucuronidation, to facilitate excretion. The metabolism of digoxin, however, is less dependent on the CYP450 system.

Excretion: Elimination routes vary among cardiac glycosides. Digitoxin and its metabolites are eliminated through both renal and fecal routes. In contrast, digoxin is primarily excreted unchanged by the kidneys.

Hypothetical Comparative Pharmacokinetic Data

In the absence of specific data for this compound and its derivatives, the following table is presented as a template to illustrate how such comparative data would be structured. The values are purely hypothetical and intended for illustrative purposes only.

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
This compoundXOralYZABC
Derivative 1XOralY'Z'A'B'C'
Derivative 2XOralY''Z''A''B''C''

Experimental Protocols for Pharmacokinetic Studies

The generation of comparative pharmacokinetic data requires standardized in vivo studies. Below is a typical experimental protocol.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Group Size: Typically 5-6 animals per group.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

2. Drug Administration:

  • Formulation: The test compounds (this compound and its derivatives) are formulated in a suitable vehicle (e.g., a solution of saline, DMSO, and Tween 80).

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose is administered via the tail vein to determine the absolute bioavailability and clearance.

    • Oral (PO) Administration: A single dose is administered by oral gavage.

3. Blood Sampling:

  • Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the jugular vein or another appropriate site into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify the concentration of the parent drug and any major metabolites in the plasma samples.

  • Method Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods with software such as WinNonlin®.

  • The following pharmacokinetic parameters are calculated: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_0 Pre-clinical Study Design cluster_1 In-Vivo Experiment cluster_2 Sample Analysis cluster_3 Data Analysis & Reporting A Compound Synthesis (this compound & Derivatives) B Formulation Development A->B D Drug Administration (IV & Oral) B->D C Animal Model Selection C->D E Serial Blood Sampling D->E F Plasma Preparation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Data Tabulation & Comparison H->I J Final Report Generation I->J

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

While direct comparative pharmacokinetic data for this compound and its derivatives are currently lacking in the public domain, this guide provides a foundational understanding based on related cardiac glycosides and outlines the standard methodologies for generating such crucial data. Further research is warranted to elucidate the specific ADME properties of this compound and its analogs to support their potential development as therapeutic agents. Researchers in this field are encouraged to conduct and publish such studies to fill this knowledge gap.

Assessing the Relative Therapeutic Index of 3-Epigitoxigenin Compared to Digoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides, such as digoxin, are a class of drugs historically used in the treatment of heart failure and atrial fibrillation.[1][2] Their therapeutic effect is primarily mediated by the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and, consequently, enhanced cardiac contractility (positive inotropy).[1] However, digoxin is known for its narrow therapeutic index, meaning the dose at which it becomes toxic is not far from the dose that provides a therapeutic benefit.[3][4] This narrow window necessitates careful patient monitoring to avoid serious adverse effects, including life-threatening arrhythmias.[2][5]

3-Epigitoxigenin is a cardiac glycoside and an epimer of gitoxigenin. The search for new cardiac glycosides with a wider therapeutic index is an ongoing area of research. This guide assesses the potential of this compound as a safer alternative to digoxin by examining available comparative data on related compounds.

Quantitative Data Presentation

Direct comparative data for the therapeutic index of this compound versus digoxin is limited. However, a 1975 study by Böttcher et al. provides a framework for comparison by examining the inotropic effects and therapeutic ranges of digoxin and its derivatives, digoxigenin-bisdigitoxoside and digoxigenin-monodigitoxoside, in a cat heart-lung preparation. The therapeutic range was defined as the ratio of the arrhythmogenic concentration to the threshold concentration for a positive inotropic effect.[6] Another study indicated that gitoxin, which is structurally related to this compound, is a more potent inhibitor of Na+/K+-ATPase than digoxin.[7][8]

The following table summarizes the findings from the Böttcher et al. study, offering a surrogate comparison for the relative therapeutic index.

CompoundRelative Cardioactivity (Molar Basis)Therapeutic Range (Arrhythmogenic Conc. / Threshold Conc.)
DigoxinBaselineSimilar to Digoxigenin-bisdigitoxoside
Digoxigenin-bisdigitoxosideMore active than DigoxinSimilar to Digoxin
Digoxigenin-monodigitoxosideMost activeLargest therapeutic range

Data sourced from Böttcher et al. (1975) in Basic Research in Cardiology.[6]

These findings suggest that modifications to the glycoside portion of the molecule can significantly impact both cardioactivity and the therapeutic range. The monodigitoxoside derivative of digoxigenin demonstrated both higher potency and a wider therapeutic range than digoxin.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of cardiac glycoside therapeutic indices.

1. Assessment of Inotropic Effects in an Isolated Heart Preparation (based on Böttcher et al., 1975) [6]

  • Model: Cat heart-lung preparation.

  • Procedure:

    • Hearts from anesthetized cats are isolated and perfused via a heart-lung apparatus.

    • The hearts are either allowed to beat spontaneously or are electrically driven at a constant rate.

    • Myocardial contractility is measured as the maximal rate of left ventricular pressure rise (dP/dt max).

    • Measurements are taken while controlling for heart rate, end-diastolic left ventricular pressure, and diastolic aortic pressure.

    • The cardiac glycoside (e.g., digoxin, digoxigenin derivatives) is infused at increasing concentrations.

    • The "threshold concentration" is defined as the concentration at which a statistically significant increase in dP/dt max is observed.

2. Assessment of Arrhythmogenic Effects (based on Böttcher et al., 1975) [6]

  • Model: Cat heart-lung preparation.

  • Procedure:

    • Following the determination of the inotropic effect, the infusion of the cardiac glycoside continues at increasing concentrations.

    • The electrocardiogram (ECG) is continuously monitored for the onset of arrhythmias (e.g., ventricular extrasystoles, ventricular tachycardia).

    • The "arrhythmogenic concentration" is defined as the concentration at which sustained arrhythmias are observed.

3. Determination of Na+/K+-ATPase Inhibition (IC50) [7][8]

  • Model: Isolated enzyme preparation (e.g., from human erythrocyte membranes or porcine cerebral cortex).

  • Procedure:

    • The Na+/K+-ATPase enzyme is isolated and purified.

    • The enzyme's activity is measured in the presence of varying concentrations of the cardiac glycoside (e.g., digoxin, gitoxin).

    • Enzyme activity is typically determined by measuring the rate of ATP hydrolysis.

    • The concentration of the cardiac glycoside that inhibits 50% of the enzyme's activity (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump located on the sarcolemma of cardiomyocytes. This inhibition leads to a cascade of events culminating in an increased force of myocardial contraction.

cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Cardiac Glycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Cardiac Glycoside->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Na_in->NCX Reduces Ca2+ Efflux via SR Sarcoplasmic Reticulum Ca2+ Store Ca_in->SR Increased Uptake Contraction Increased Myocardial Contraction (Inotropy) SR->Contraction Increased Ca2+ Release

Caption: Signaling pathway of cardiac glycosides leading to positive inotropy.

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates a typical experimental workflow for determining the therapeutic index of a cardiac glycoside in a preclinical setting.

cluster_protocol Experimental Protocol A Isolated Heart Preparation B Baseline Measurement (dP/dt max, ECG) A->B C Incremental Infusion of Cardiac Glycoside B->C D Determine Threshold Concentration for Inotropic Effect (ED50) C->D E Continue Infusion & Monitor for Arrhythmias D->E F Determine Arrhythmogenic Concentration (TD50) E->F G Calculate Therapeutic Index (TD50 / ED50) F->G

Caption: Workflow for determining the therapeutic index of a cardiac glycoside.

Conclusion

While direct comparative data on the therapeutic index of this compound and digoxin is scarce, evidence from studies on structurally similar compounds offers valuable insights. The finding that digoxigenin-monodigitoxoside exhibits a larger therapeutic range than digoxin suggests that modifications to the digitalis structure can indeed lead to a more favorable safety profile.[6] Furthermore, the observation that gitoxin is a more potent inhibitor of Na+/K+-ATPase than digoxin warrants further investigation into the therapeutic potential of its derivatives, like this compound.[7][8]

Future research should focus on direct, head-to-head comparisons of the inotropic and arrhythmogenic effects of this compound and digoxin in standardized preclinical models. Such studies are essential to definitively determine if this compound offers a wider therapeutic window and represents a safer alternative for the treatment of cardiac conditions.

References

Safety Operating Guide

Safe Disposal of 3-Epigitoxigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of 3-Epigitoxigenin is critical due to its potential high toxicity. This substance should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data for structurally similar cardiac glycosides, such as Digoxigenin derivatives, indicate extreme toxicity.[1] It is prudent to handle this compound with the same level of caution.

Key Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1]

  • Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Impermeable and resistant gloves.[2]

  • Eye Protection: Safety glasses or goggles.

  • Skin and Body Protection: Lab coat and other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1] If dusts are generated, appropriate respiratory protection is required.[1][3]

Quantitative Hazard Data for a Structurally Related Compound

The following table summarizes the hazard classifications for Digoxigenin NHS-ester, a closely related compound, which should be considered as a proxy for assessing the risks associated with this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure

Data sourced from a Safety Data Sheet for Digoxigenin NHS-ester.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, etc.), must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[4][5]

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect dry, solid this compound waste, such as contaminated gloves and wipes, by double-bagging in clear plastic bags.[6]

    • For pure or concentrated solid this compound, it is best to use the original manufacturer's container.[6][7] Ensure the container is in good condition.[5]

    • Contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[6]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof container with a secure, screw-on cap.[4][6] Parafilm or stoppers are not acceptable closures.[6]

    • The waste container must be chemically compatible with the substance.

    • Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills.[8]

3. Labeling of Hazardous Waste:

  • Properly label every waste container with the words "Hazardous Waste."[4][5]

  • The label must include:

    • The full chemical name: "this compound." Avoid abbreviations or formulas.[5]

    • The associated hazards (e.g., "Toxic," "Fatal if Swallowed").[4]

    • The date when waste was first added to the container (accumulation start date).[4]

    • For mixtures, list all components and their approximate percentages.[4]

4. Storage of Hazardous Waste:

  • Store all this compound waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4]

  • The SAA should be under the control of the laboratory personnel.

  • Ensure that all waste containers are kept closed except when adding waste.[5][6]

  • Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]

5. Arranging for Disposal:

  • Do not attempt to neutralize or treat this compound waste in the lab unless you have a specifically approved and validated procedure.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[5][7]

  • Follow your institution's specific procedures for requesting a waste collection. Be prepared to provide information from the hazardous waste label.

  • Hazardous waste must be collected within specific time limits (e.g., 90 days from the accumulation start date) or when the container is full.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid vs. Sharps ppe->segregate contain_solid Contain Solid Waste (Double-bag or original container) segregate->contain_solid contain_liquid Contain Liquid Waste (Leak-proof, capped container) segregate->contain_liquid contain_sharps Contain Sharps (Puncture-resistant container) segregate->contain_sharps label_waste Label Container as 'Hazardous Waste' with Full Details contain_solid->label_waste contain_liquid->label_waste contain_sharps->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Professional Disposal by Certified Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Epigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical information for the handling and disposal of 3-Epigitoxigenin (CAS No. 465-10-1). All personnel must review and adhere to these procedures to ensure a safe laboratory environment.

Essential Safety Information

Due to the potent nature of this compound, stringent safety protocols are mandatory. The primary hazards include high acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for target organ damage with repeated exposure. All handling of solid this compound must be performed in a designated potent compound handling area.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure. The following table summarizes the minimum PPE requirements.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves (ASTM D6978 or equivalent)Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination is suspected.
Lab Coat Disposable, solid-front, long-sleeved gownProtects personal clothing and skin from contamination.
Eye Protection Chemical safety goggles and a full-face shieldEnsures complete protection of the eyes and face from splashes or airborne particles.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorProtects against inhalation of airborne particles, especially when handling the powder form.
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants out of the designated handling area.
Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Operational Plan: Weighing and Dissolving this compound

This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.

Pre-Operational Checks
  • Ensure the designated potent compound handling area, including the chemical fume hood or glove box, is clean and certified.

  • Verify that all required PPE is available and in good condition.

  • Prepare all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent) and place them inside the containment area before starting.

  • Have a designated waste container for contaminated disposables readily accessible within the containment area.

Step-by-Step Protocol
  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, lab coat, face shield, respirator, outer gloves).

  • Containment: Perform all manipulations of solid this compound within a certified chemical fume hood or a negative pressure glove box.

  • Weighing:

    • Carefully transfer the desired amount of this compound powder onto weigh paper using a dedicated spatula.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp, disposable cloth.

    • Record the weight.

  • Dissolving:

    • Carefully transfer the weighed powder into a pre-labeled vial.

    • Add the desired solvent (e.g., DMSO, Ethanol) to the vial using a pipette. This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

    • Securely cap the vial and mix gently until the solid is completely dissolved.

  • Post-Operation:

    • Decontaminate all surfaces within the containment area.

    • Dispose of all contaminated disposables in the designated hazardous waste container.

    • Carefully doff PPE, removing the most contaminated items first, and dispose of them in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated PPE, weigh paper, etc.)Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.
Liquid Waste (stock solutions, contaminated solvents)Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container.
Sharps (needles, contaminated glassware)Collect in a designated sharps container for hazardous chemical waste.

Decontamination and Inactivation:

  • Surface Decontamination: A multi-step cleaning process is recommended. First, wipe surfaces with a solution of detergent in water. Follow this with a wipe-down using 70% ethanol.

  • Chemical Inactivation: While specific inactivation data for this compound is not available, a cautious approach is to treat it as a highly stable molecule. There is no established, simple chemical inactivation procedure for laboratory waste. Therefore, all waste must be disposed of through a licensed hazardous waste disposal company.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal Prep_PPE Don Appropriate PPE Prep_Containment Prepare Containment Area Prep_PPE->Prep_Containment Prep_Materials Gather Materials Prep_Containment->Prep_Materials Handling_Weigh Weigh this compound Prep_Materials->Handling_Weigh Handling_Dissolve Dissolve in Solvent Handling_Weigh->Handling_Dissolve Cleanup_Decon Decontaminate Surfaces Handling_Dissolve->Cleanup_Decon Cleanup_Waste Dispose of Hazardous Waste Cleanup_Decon->Cleanup_Waste Cleanup_Doff Doff PPE Cleanup_Waste->Cleanup_Doff Cleanup_Wash Wash Hands Cleanup_Doff->Cleanup_Wash

Caption: Workflow for Safe Handling of this compound.

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